2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[4-(4-aminophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDBHFCQLBZAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354232 | |
| Record name | 2-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5521-39-1 | |
| Record name | 2-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(4-AMINOPHENYL)-1-PIPERAZINYL]ETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol, a molecule of interest within the broader class of N-arylpiperazines. While specific biological data for this compound is not extensively available in current literature, this document consolidates its known chemical properties and presents a plausible synthetic route based on established methodologies for analogous compounds. Furthermore, it explores potential biological activities and mechanisms of action by drawing parallels with structurally related N-arylpiperazine derivatives that have demonstrated pharmacological effects, particularly in the realms of oncology and neuroscience. This guide aims to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
N-arylpiperazine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[1] This structural motif is a key component in a variety of approved drugs targeting the central nervous system (CNS) and is also extensively investigated for its potential in oncology.[1][2] this compound belongs to this class, featuring a core N-arylpiperazine scaffold with a hydroxyethyl substituent and an aminophenyl group. While this specific molecule is not extensively characterized in publicly available research, its structural components suggest potential for biological activity. This guide synthesizes the available chemical data and provides a framework for its potential synthesis and biological evaluation.
Chemical Properties
A summary of the key chemical properties for this compound is presented in Table 1. This data is compiled from various chemical databases and provides essential information for its handling, characterization, and use in experimental settings.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[4-(4-aminophenyl)piperazin-1-yl]ethanol | N/A |
| CAS Number | 5521-39-1 | N/A |
| Molecular Formula | C₁₂H₁₉N₃O | N/A |
| Molecular Weight | 221.30 g/mol | N/A |
| Canonical SMILES | C1CN(CCN1CCO)C2=CC=C(C=C2)N | N/A |
| InChI | InChI=1S/C12H19N3O/c13-11-3-1-10(2-4-11)15-7-5-14(6-8-15)9-16/h1-4,16H,5-9,13H2 | N/A |
| Appearance | Solid (predicted) | N/A |
| Topological Polar Surface Area (TPSA) | 52.7 Ų | [3] |
| logP (predicted) | 0.5 | [3] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below. This approach starts with the reaction of 1-(2-hydroxyethyl)piperazine with 1-fluoro-4-nitrobenzene, followed by the reduction of the nitro group to an amine.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol
-
To a solution of 1-(2-hydroxyethyl)piperazine (1.1 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 1-fluoro-4-nitrobenzene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol.
Step 2: Synthesis of this compound
-
Dissolve 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol (1.0 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Potential Biological Activities and Signaling Pathways
Due to the scarcity of direct biological data for this compound, its potential pharmacological profile can be inferred from the activities of structurally similar N-arylpiperazine derivatives.
Potential as a CNS Agent
The N-arylpiperazine moiety is a well-established pharmacophore in numerous CNS-active drugs, including antidepressants and antipsychotics.[6] These compounds often exhibit affinity for various neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D) receptors. The aminophenyl group in the target molecule is a common feature in ligands for these receptors.
Caption: Hypothetical signaling pathway for CNS activity of an N-arylpiperazine derivative.
Potential as an Anticancer Agent
Recent studies have highlighted the potential of N-arylpiperazine derivatives as anticancer agents.[2][7] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action can vary, but may involve the inhibition of key signaling pathways implicated in cancer progression, such as those involving protein kinases.
Data Presentation
As no specific quantitative biological data for this compound has been identified in the public domain, a table summarizing such data cannot be provided at this time. Researchers are encouraged to perform in vitro and in vivo studies to characterize the biological activity of this compound.
Conclusion
This compound is a chemical entity with a structural framework that suggests potential for significant biological activity, particularly in the areas of CNS disorders and oncology. This technical guide has provided a summary of its known chemical properties and a detailed, albeit hypothetical, experimental protocol for its synthesis. The exploration of its potential biological activities, based on the well-documented pharmacology of the N-arylpiperazine class of compounds, is intended to stimulate further research into this molecule. Future investigations involving in vitro and in vivo pharmacological profiling are essential to elucidate the specific biological functions and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | C12H19N3O | CID 6485408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. lookchem.com [lookchem.com]
- 7. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol, a molecule of interest within the broader class of arylpiperazine derivatives. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines a plausible synthetic pathway based on established chemical reactions for analogous compounds. Furthermore, it presents key physicochemical properties and discusses the general biological significance of the arylpiperazine scaffold, providing a foundational understanding for researchers and drug development professionals. While specific quantitative biological data and detailed experimental protocols for this exact molecule are not currently available, this guide serves as a valuable resource for initiating further investigation.
Chemical Structure and Identification
This compound is a chemical compound featuring a central piperazine ring linked to an aminophenyl group at one nitrogen atom and a hydroxyethyl group at the other.
Chemical Structure:
(Note: This is a simplified linear representation. The piperazine ring is a six-membered heterocycle, and the phenyl group (Ph) is an aromatic ring.)
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-[4-(4-aminophenyl)piperazin-1-yl]ethanol |
| CAS Number | 5521-39-1[1] |
| Molecular Formula | C₁₂H₁₉N₃O |
| Molecular Weight | 221.30 g/mol |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Appearance | Solid (predicted) |
| Purity | ≥97% (as commercially available) |
| Storage Conditions | Room temperature, protected from light, under an inert atmosphere |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical, detailed experimental protocols for the proposed synthetic pathway. These are based on established procedures for analogous reactions and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol (Nucleophilic Aromatic Substitution)
-
Materials: 1-(2-Hydroxyethyl)piperazine, 1-chloro-4-nitrobenzene, an organic base (e.g., triethylamine or N,N-diisopropylethylamine), and a high-boiling point aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).
-
Procedure:
-
To a solution of 1-(2-hydroxyethyl)piperazine in the chosen solvent, add the organic base.
-
Add 1-chloro-4-nitrobenzene to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol.
-
Step 2: Synthesis of this compound (Reduction of the Nitro Group)
-
Materials: 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol, a reducing agent (e.g., palladium on carbon (Pd/C) with hydrogen gas, or a transfer hydrogenation reagent like sodium hypophosphite), and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Procedure:
-
Dissolve 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol in the chosen solvent.
-
Add the catalyst (e.g., 10% Pd/C).
-
If using hydrogen gas, subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously.
-
If using a transfer hydrogenation reagent, add the reagent (e.g., a solution of sodium hypophosphite in water) to the reaction mixture.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield this compound.
-
Spectral Data (Predicted)
While experimental spectral data for this compound is not available in the public domain, the following table provides predicted chemical shifts for ¹H and ¹³C NMR spectroscopy. These predictions are based on the analysis of structurally similar compounds and standard chemical shift tables.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| Ar-H (ortho to NH₂) | ~6.6-6.8 (d) |
| Ar-H (meta to NH₂) | ~6.8-7.0 (d) |
| -NH₂ | ~3.5-4.5 (br s) |
| -OH | ~2.5-3.5 (t) |
| -CH₂-OH | ~3.6-3.8 (t) |
| -N-CH₂- (piperazine, adjacent to phenyl) | ~3.0-3.2 (t) |
| -N-CH₂- (piperazine, adjacent to ethanol) | ~2.6-2.8 (t) |
| -CH₂-N- (piperazine) | ~2.5-2.7 (t) |
Biological Activity and Potential Applications
Specific quantitative biological activity data, such as IC₅₀ or Kᵢ values, for this compound are not currently documented in publicly available research. However, the arylpiperazine scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications.
Derivatives of arylpiperazine have been reported to exhibit activities including, but not limited to:
-
Antipsychotic
-
Antidepressant
-
Anxiolytic
-
Antihypertensive
-
Anticancer [2]
-
Antimicrobial
The presence of the primary aromatic amine and the hydroxyl group in this compound provides reactive sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules with potentially enhanced or novel biological activities.
Given the diverse pharmacological profiles of related arylpiperazine derivatives, it is plausible that this compound could serve as a lead compound or intermediate in the development of new therapeutic agents. Further research, including in vitro and in vivo screening, is necessary to elucidate its specific biological targets and potential therapeutic utility.
Signaling Pathways and Mechanism of Action
There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by or the precise mechanism of action of this compound. Elucidation of these aspects would require dedicated pharmacological studies.
Conclusion
This compound is a readily synthesizable arylpiperazine derivative with potential for further exploration in drug discovery and development. While specific experimental and biological data are currently lacking, this technical guide provides a solid foundation for researchers by outlining its chemical structure, key properties, and a plausible synthetic route. The versatile nature of the arylpiperazine scaffold suggests that this compound could be a valuable starting point for the design and synthesis of novel bioactive molecules. Further investigation is warranted to fully characterize its physicochemical properties, biological activity, and therapeutic potential.
References
In-Depth Technical Guide: 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol (CAS 5521-39-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol is a bifunctional molecule featuring a primary aromatic amine and a hydroxyl group, making it a valuable building block in medicinal chemistry. Its structure is particularly relevant in the rapidly advancing field of targeted protein degradation, where it serves as a versatile linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The piperazine ring is a common motif in drug design, often incorporated to enhance solubility and modulate pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
Currently, there is a limited amount of publicly available, experimentally determined physicochemical and spectroscopic data for this compound. The data presented below is a combination of information from chemical suppliers and computationally predicted values.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 5521-39-1 | Chemical Supplier |
| Molecular Formula | C₁₂H₁₉N₃O | Chemical Supplier |
| Molecular Weight | 221.30 g/mol | Chemical Supplier |
| Appearance | Solid (predicted) | - |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Not Reported | - |
| Topological Polar Surface Area (TPSA) | 52.73 Ų | Computed |
| logP | 0.3831 | Computed |
Spectroscopic Data:
Synthesis
A plausible and commonly employed synthetic route to this compound involves a two-step process:
-
N-Arylation: Synthesis of the nitro-intermediate, 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol, via nucleophilic aromatic substitution.
-
Reduction: Reduction of the nitro group to the corresponding primary amine.
Below are detailed experimental protocols for each step, based on established chemical literature for analogous transformations.
Experimental Protocol: Synthesis of 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol
This procedure describes the N-arylation of 1-(2-hydroxyethyl)piperazine with 1-fluoro-4-nitrobenzene.
Materials:
-
1-(2-Hydroxyethyl)piperazine
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(2-hydroxyethyl)piperazine (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-fluoro-4-nitrobenzene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol.
Experimental Protocol: Synthesis of this compound
This procedure describes the reduction of the nitro-intermediate to the final product.
Materials:
-
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate
-
Celite®
Procedure:
-
Dissolve 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% palladium on carbon (5-10 mol%) to the solution.
-
If using hydrogen gas, evacuate the flask and backfill with hydrogen (balloon pressure is often sufficient). Stir the reaction vigorously at room temperature.
-
Alternatively, if using a hydrogen donor, add ammonium formate (3-5 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification by crystallization or column chromatography may be performed if necessary.
Role in PROTAC Development
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. A PROTAC molecule is composed of three key components: a "warhead" that binds to the POI, a ligand for an E3 ligase, and a linker that connects these two elements.
This compound is a valuable linker precursor in PROTAC synthesis. The primary aromatic amine provides a handle for covalent attachment to the E3 ligase ligand or the warhead, typically through amide bond formation. The hydroxyl group can be further functionalized or used as an attachment point for the other end of the PROTAC. The phenylpiperazine core provides a degree of rigidity to the linker, which can be crucial for establishing a productive ternary complex between the POI and the E3 ligase.
Experimental Protocol: Incorporation into a PROTAC
The following is a general protocol for coupling this compound to a carboxylic acid-functionalized molecule (either a warhead or an E3 ligase ligand).
Materials:
-
This compound
-
Carboxylic acid-functionalized warhead or E3 ligase ligand
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
Procedure:
-
Dissolve the carboxylic acid-functionalized component (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the peptide coupling reagent (1.1 equivalents) and the tertiary amine base (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or preparative HPLC.
Biological Activity and Signaling Pathways
The biological activity of this compound itself is not the primary focus of its application. Instead, its utility lies in its incorporation into PROTACs, where the final conjugate's activity is determined by the warhead and the E3 ligase ligand.
The signaling pathways affected by a PROTAC utilizing this linker will be dependent on the protein of interest being targeted for degradation. For example, if the warhead targets a specific kinase involved in a cancer signaling pathway, the resulting PROTAC would be expected to downregulate that pathway by degrading the kinase.
As of the latest literature review, specific quantitative data (e.g., DC₅₀, IC₅₀) for PROTACs explicitly containing the this compound linker is not widely published. Researchers developing novel PROTACs with this linker will need to perform their own biological evaluations.
Table 2: Potential Biological Applications (as a PROTAC linker)
| Therapeutic Area | Potential Target Class | Example Signaling Pathway |
| Oncology | Kinases, Transcription Factors | MAPK/ERK, PI3K/Akt |
| Neurodegenerative Diseases | Misfolded Proteins | Tau pathology, α-synuclein aggregation |
| Inflammatory Diseases | Cytokines, Inflammatory Enzymes | NF-κB, JAK/STAT |
Safety and Handling
Detailed toxicological data for this compound is not available. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a key building block for the synthesis of PROTACs, a promising new class of therapeutics. Its bifunctional nature allows for its straightforward incorporation as a linker between a target-binding warhead and an E3 ligase ligand. While detailed experimental data for the compound itself is sparse, established synthetic methodologies for related compounds provide a clear path for its preparation and use. The continued exploration of novel PROTAC architectures will likely see the increased utilization of versatile linkers such as this, further advancing the field of targeted protein degradation.
An In-depth Technical Guide to the Potential Mechanism of Action of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol
For: Researchers, Scientists, and Drug Development Professionals
Subject: A detailed exploration of the predicted biological activities and mechanism of action for the novel compound 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol.
Disclaimer: The compound this compound is a novel chemical entity with no currently published biological or pharmacological data. This guide, therefore, presents a hypothetical mechanism of action based on the well-documented activities of structurally related aminophenylpiperazine derivatives. The experimental protocols, data, and signaling pathways described herein are illustrative and intended to guide future research into this compound.
Executive Summary
This compound belongs to the aminophenylpiperazine class of compounds, a scaffold known to exhibit a wide range of pharmacological activities. Based on structure-activity relationships of analogous compounds, it is hypothesized that this molecule is likely to interact with G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, or monoamine transporters. This guide outlines potential mechanisms of action, provides detailed experimental protocols for their investigation, and presents hypothetical data to illustrate expected outcomes. The primary aim is to furnish a foundational framework for initiating research and development efforts on this compound.
Predicted Biological Targets and Mechanism of Action
The chemical structure of this compound, featuring a piperazine ring linked to an aminophenyl group and an ethanol tail, is a common motif in centrally active compounds. Analysis of structurally similar molecules suggests two primary, plausible mechanisms of action:
-
2.1 G-Protein Coupled Receptor (GPCR) Modulation: The aminophenylpiperazine core is a well-established pharmacophore for various GPCRs, especially within the serotonergic and dopaminergic systems. Depending on the specific receptor subtype, the compound could act as an agonist, antagonist, or partial agonist.
-
2.2 Monoamine Transporter Inhibition: The structural similarity to known monoamine reuptake inhibitors suggests that this compound could potentially inhibit the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT), thereby increasing the synaptic concentration of these neurotransmitters.
Experimental Protocols for Target Validation and Elucidation of Mechanism of Action
To investigate the hypothetical mechanisms of action, a tiered experimental approach is recommended, starting with in vitro binding and functional assays, followed by cell-based signaling studies and in vivo behavioral models.
3.1 In Vitro Assays
-
3.1.1 Radioligand Binding Assays: To determine the affinity of the compound for a panel of GPCRs and monoamine transporters.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, D2, SERT).
-
Assay Buffer: Use an appropriate buffer system for each target (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Incubation: Incubate the membrane preparation (10-50 µg protein) with a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) and a range of concentrations of the test compound (10-10 to 10-5 M) in a final volume of 200 µL.
-
Equilibrium: Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding curves. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
3.1.2 Functional Assays (cAMP and Phosphoinositide Turnover): To determine the functional activity of the compound (agonist, antagonist, or inverse agonist) at Gs- and Gq-coupled receptors.
cAMP Assay Protocol (for Gs and Gi-coupled receptors):
-
Cell Culture: Plate cells expressing the target receptor in 96-well plates and grow to 80-90% confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
Phosphoinositide (PI) Turnover Assay Protocol (for Gq-coupled receptors):
-
Cell Labeling: Label cells expressing the target receptor with [3H]-myo-inositol overnight.
-
Compound Treatment: Treat the cells with the test compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: Extract the inositol phosphates using perchloric acid.
-
Separation: Separate the inositol phosphates using anion-exchange chromatography.
-
Quantification: Measure the radioactivity by liquid scintillation counting.
-
Data Analysis: Determine the EC50 from the concentration-response curve.
-
3.2 Cell-Based Signaling Assays
-
3.2.1 ERK1/2 Phosphorylation Assay (Western Blot): To assess downstream signaling pathways activated by the compound.
Protocol:
-
Cell Treatment: Treat cells expressing the target receptor with the test compound for various times (e.g., 5, 15, 30 minutes).
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
3.3 In Vivo Behavioral Assays
-
3.3.1 Open Field Test: To assess general locomotor activity and anxiety-like behavior in rodents.
Protocol:
-
Apparatus: Use a square arena (e.g., 50x50 cm for mice) with walls to prevent escape.
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Compound Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Test Procedure: Place the animal in the center of the open field and allow it to explore freely for a set duration (e.g., 10-20 minutes).
-
Data Collection: Record the animal's behavior using an automated video-tracking system.
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery, rearing frequency, and grooming behavior.
-
-
3.3.2 Elevated Plus Maze: To further assess anxiety-like behavior.
Protocol:
-
Apparatus: Use a plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms.
-
Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
-
3.3.3 Forced Swim Test: To assess potential antidepressant-like activity.
Protocol:
-
Apparatus: Use a transparent cylinder filled with water (24-25°C).
-
Procedure: Place the animal in the water for a 6-minute session.
-
Data Collection: Record the duration of immobility during the last 4 minutes of the test.
-
Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.
-
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data for this compound, assuming it has high affinity and agonist activity at the 5-HT1A receptor.
Table 1: Hypothetical Radioligand Binding Affinities (Ki in nM)
| Target | Radioligand | Ki (nM) |
| 5-HT1A | [3H]-8-OH-DPAT | 5.2 |
| 5-HT2A | [3H]-Ketanserin | > 1000 |
| D2 | [3H]-Spiperone | 250 |
| SERT | [3H]-Citalopram | 850 |
| DAT | [3H]-WIN 35,428 | > 1000 |
Table 2: Hypothetical Functional Activity (EC50/IC50 in nM and % Emax)
| Assay | Receptor | EC50 (nM) | % Emax (vs. Serotonin) |
| cAMP Inhibition | 5-HT1A | 25.8 | 95% |
| PI Turnover | 5-HT2A | > 1000 | N/A |
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Hypothetical Signaling Pathway for a 5-HT1A Receptor Agonist
Caption: Potential intracellular signaling cascade following activation of the 5-HT1A receptor.
Diagram 2: Experimental Workflow for In Vitro Characterization
Caption: A streamlined workflow for the in vitro pharmacological profiling of the compound.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, the structural alerts within the molecule strongly suggest activity at GPCRs or monoamine transporters. The presented hypothetical framework, based on a 5-HT1A receptor agonist profile, provides a robust starting point for investigation.
Future research should focus on:
-
Broad Target Screening: A comprehensive screen against a panel of CNS-related receptors and transporters to identify primary targets.
-
In-depth Pharmacological Characterization: Detailed in vitro and in vivo studies to confirm the mechanism of action at the identified target(s).
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency, selectivity, and pharmacokinetic properties.
This systematic approach will be crucial in determining the therapeutic potential of this novel compound and guiding its future development.
The Multifaceted Biological Activities of Arylpiperazine Ethanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The arylpiperazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatility in targeting a wide array of biological systems. The incorporation of an ethanol moiety into this structure gives rise to a class of derivatives with distinct physicochemical properties and significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of arylpiperazine ethanol derivatives, focusing on their anticancer and central nervous system (CNS) applications. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying molecular pathways and workflows to support ongoing research and development efforts.
Synthesis and Chemical Landscape
The synthesis of arylpiperazine ethanol derivatives typically involves a multi-step process, often starting from a commercially available phenyl ethanol precursor. A common synthetic strategy is nucleophilic substitution, where an arylpiperazine moiety is coupled to a phenylethanol backbone.
One representative synthesis begins with 2-(4-(bromomethyl)phenyl)ethanol. This starting material undergoes a series of reactions, including reduction, tosylation, and final coupling with various substituted arylpiperazines, to yield the target compounds.[1] This modular approach allows for the systematic modification of the arylpiperazine head group, enabling the exploration of structure-activity relationships (SAR).
Anticancer Activity: Targeting Prostate Cancer
A significant body of research has focused on the potent and selective cytotoxic activity of arylpiperazine ethanol derivatives against various human prostate cancer cell lines, including LNCaP, PC-3, and DU145.[1] Many of these compounds exhibit activities comparable to or better than established drugs.[2]
Quantitative Cytotoxicity Data
The in vitro efficacy of these derivatives is commonly quantified by their half-maximal inhibitory concentration (IC₅₀) values, determined through cell viability assays such as the CCK-8 assay.[1]
| Compound Reference | Cell Line | IC₅₀ (µM) | Citation |
| Derivative 9 | LNCaP | < 5 | [1] |
| Derivative 15 | LNCaP | < 5 | [1] |
| Derivative 8 | DU145 | 8.25 | [1] |
| Lead Compound | LNCaP | 3.67 | [2] |
| YM-92088 | - | 0.47 | [2] |
| Bicalutamide (Ref.) | - | 0.89 | [2] |
Table 1: Summary of cytotoxic activity (IC₅₀) of selected arylpiperazine derivatives against prostate cancer cell lines.
Mechanism of Action: Androgen Receptor Antagonism
The primary mechanism underlying the anti-prostate cancer activity of these compounds is the antagonism of the Androgen Receptor (AR), a key driver in prostate cancer development and progression.[2][3] Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus, binds to Androgen Response Elements (AREs) on DNA, and initiates the transcription of genes responsible for cell growth and survival.[4] Arylpiperazine ethanol derivatives function as competitive antagonists, blocking this signaling cascade.[5]
Central Nervous System (CNS) Activity
Arylpiperazine derivatives are well-established modulators of CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[2] This interaction forms the basis for their application as antipsychotics, anxiolytics, and antidepressants. The specific pharmacological profile depends on the substitution pattern of the aryl ring and the nature of the linker.[6]
Receptor Binding and Functional Activity
The affinity of these compounds for their target receptors is determined by radioligand binding assays, yielding Ki values. Their functional effect (agonist, antagonist, or partial agonist) is assessed through functional assays that measure downstream signaling, such as cAMP inhibition, providing EC₅₀ and Eₘₐₓ values.[7]
-
5-HT₁ₐ Receptor : As a Gαi/o-coupled receptor, its activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. Arylpiperazine derivatives often act as partial agonists at this receptor.[7][8]
-
Dopamine D₂ Receptor : This is also a Gαi/o-coupled receptor, and its modulation is critical for antipsychotic effects.[9] Antagonism at this receptor is a key feature of many therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - Njar - Translational Cancer Research [tcr.amegroups.org]
- 6. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol and the Arylpiperazine Scaffold in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: While specific literature on 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol is limited, its core structure, arylpiperazine, is a cornerstone pharmacophore in modern medicinal chemistry. This document provides a comprehensive review of the arylpiperazine class, offering a predictive pharmacological context for the title compound. It details the common molecular targets, presents quantitative data from representative analogs, and provides in-depth experimental protocols for characterization. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate understanding.
Introduction to the Arylpiperazine Scaffold
The arylpiperazine moiety is a privileged structural motif found in numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1][2] Compounds in this class are widely recognized for their interaction with aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1][3] This interaction makes them valuable for treating a range of neurological and psychiatric disorders, including depression, schizophrenia, anxiety, and Parkinson's disease.[2]
The general structure consists of a piperazine ring linked to an aromatic system (the "aryl" group) and a flexible side chain, which can be modified to tune pharmacological activity, selectivity, and pharmacokinetic properties.[1][4] The title compound, this compound, fits this template perfectly, featuring an aminophenyl group and an ethanol side chain. Based on this structure, its primary pharmacological activity is predicted to involve modulation of dopaminergic and serotonergic pathways.
Predicted Pharmacological Profile and Key Molecular Targets
Arylpiperazines frequently exhibit affinity for dopamine D2 receptors and serotonin 5-HT1A and 5-HT2A receptors.[1] The interplay between these systems is crucial for mood regulation and cognitive function.[3][5][6][7]
-
Dopamine D2 Receptors: Often coupled to Gαi proteins, activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This pathway is a primary target for antipsychotic medications.
-
Serotonin 5-HT1A Receptors: These are also typically coupled to Gαi, and their activation similarly leads to a reduction in cAMP.[3] 5-HT1A agonism is associated with anxiolytic and antidepressant effects.
-
Serotonin 5-HT2A Receptors: These receptors are generally coupled to Gαq proteins, which activate the phospholipase C (PLC) pathway. However, their functional relationship with the dopamine system is complex and significant for the action of atypical antipsychotics.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical signaling pathways for Gαi and Gαs-coupled receptors, which are the predicted targets for arylpiperazine compounds.
Caption: Gαi-Coupled Receptor Signaling Pathway.
References
- 1. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring How Serotonin and Dopamine Interact - Harvard Brain Science Initiative [brain.harvard.edu]
- 6. Frontiers | Dopamine and Serotonin-Induced Modulation of GABAergic and Glutamatergic Transmission in the Striatum and Basal Forebrain [frontiersin.org]
- 7. Dopamine vs. serotonin: Similarities, differences, and relationship [medicalnewstoday.com]
Navigating the Therapeutic Potential of Arylpiperazines: A Technical Guide for Researchers
A comprehensive analysis of available scientific literature reveals a significant lack of specific biological data for the compound 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol. This technical guide, therefore, broadens its scope to explore the well-documented therapeutic landscape of the arylpiperazine scaffold, a core component of the requested molecule. This approach aims to provide researchers, scientists, and drug development professionals with a foundational understanding of potential therapeutic avenues and methodologies applicable to novel arylpiperazine derivatives.
It is crucial to distinguish the small molecule this compound from the similarly named "B43," which refers to an anti-CD19 monoclonal antibody.[1][2] The latter is a large biological entity investigated primarily in the context of cancer immunotherapy, and its biological characteristics are distinct from small molecule therapeutics.
The Arylpiperazine Moiety: A Privileged Scaffold in Drug Discovery
The arylpiperazine framework is a cornerstone in medicinal chemistry, renowned for its versatile binding properties and presence in numerous approved drugs. This structural motif has been extensively explored for its interaction with a variety of biological targets, leading to the development of agents for a wide range of diseases.
Key Therapeutic Areas for Arylpiperazine Compounds:
-
Central Nervous System (CNS) Disorders: Arylpiperazine derivatives are prominent in the treatment of CNS conditions due to their ability to modulate neurotransmitter systems. They have been successfully developed as antipsychotics, antidepressants, and anxiolytics.[3][4] Their efficacy often stems from their interaction with dopamine and serotonin receptors.[3][4]
-
Infectious Diseases: Certain arylpiperazine-containing compounds have demonstrated potent antimicrobial and antifungal activities.[5][6] These molecules can offer novel mechanisms of action to combat drug-resistant pathogens.
-
Cancer: While less common, some arylpiperazine derivatives have been investigated for their anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of signaling pathways crucial for tumor growth.
Potential Therapeutic Targets and Signaling Pathways
Based on the activities of structurally related compounds, several potential therapeutic targets can be hypothesized for novel arylpiperazine derivatives like this compound.
Serotonin (5-HT) Receptors
A significant number of arylpiperazine compounds exhibit high affinity for various serotonin receptor subtypes.[7][8]
-
5-HT1A Receptor: Agonism at this receptor is a well-established mechanism for anxiolytic and antidepressant effects.
-
5-HT2A Receptor: Antagonism at this receptor is a key feature of many atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects.
-
5-HT3 Receptor: Antagonists of this receptor are primarily used as antiemetics, particularly for chemotherapy-induced nausea and vomiting.[7]
Caption: Generalized Serotonergic Signaling Pathway for Arylpiperazine Compounds.
Dopamine Receptors
Antagonism of dopamine D2 receptors is a primary mechanism of action for typical antipsychotic drugs in treating psychosis.[4] Newer arylpiperazines often exhibit a "dopamine-serotonin system stabilizer" profile, acting as partial agonists at D2 receptors, which is thought to contribute to a better side-effect profile. Some derivatives also show high potency as D2/D3 receptor agonists, indicating potential applications in conditions like Parkinson's disease.[9]
Caption: Dopaminergic Signaling Pathway Modulation by Arylpiperazine Compounds.
Other Potential Targets
-
Adrenergic Receptors: Some arylpiperazines interact with α-adrenergic receptors, which can contribute to both therapeutic effects and side effects (e.g., orthostatic hypotension).[8]
-
Enzymes: In the context of infectious diseases, arylpiperazine derivatives may target essential bacterial enzymes like DNA gyrase.[6]
A Roadmap for Investigating Novel Arylpiperazine Derivatives
For a novel compound such as this compound, a systematic experimental approach is necessary to elucidate its therapeutic potential.
Caption: A General Experimental Workflow for a Novel Arylpiperazine Compound.
Initial Screening and Target Identification
A primary step involves screening the compound against a panel of common biological targets, particularly G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, which are known to interact with the arylpiperazine scaffold.
Experimental Protocol: Radioligand Binding Assay
This technique is used to determine the affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: Cell lines overexpressing the receptor of interest (e.g., HEK293 cells with recombinant human 5-HT1A receptors) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor) is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound.
-
Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate the bound from the unbound radioligand. The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the inhibition constant (Ki) of the test compound can be calculated. The Ki value represents the affinity of the compound for the receptor.
Functional Assays
Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or partial agonist.
Experimental Protocol: cAMP Assay
This assay is commonly used for Gi- or Gs-coupled receptors.
-
Cell Culture: Cells expressing the receptor of interest are seeded in a microplate.
-
Compound Treatment: The cells are treated with the test compound at various concentrations. For antagonist testing, the cells are co-incubated with the test compound and a known agonist.
-
cAMP Measurement: After incubation, the intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a commercially available kit, often based on principles like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: The results indicate whether the compound stimulates (agonist), inhibits (inverse agonist), or blocks the effect of an agonist (antagonist) on cAMP production.
In Vivo Models
Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.
Experimental Protocol: Forced Swim Test (for antidepressant activity)
This is a common behavioral test in rodents to screen for antidepressant-like activity.
-
Acclimatization: Mice or rats are acclimatized to the testing room.
-
Pre-test Session: On the first day, animals are placed individually in a cylinder of water for a set period (e.g., 15 minutes) from which they cannot escape.
-
Test Session: 24 hours later, the animals are administered the test compound, a vehicle control, or a positive control (a known antidepressant). After a specific time, they are placed back in the water cylinder for a shorter period (e.g., 6 minutes).
-
Behavioral Scoring: The duration of immobility during the test session is recorded. A significant decrease in immobility time for the compound-treated group compared to the vehicle group suggests antidepressant-like activity.
Quantitative Data for Representative Arylpiperazine Compounds
To provide a context for the expected potency of arylpiperazine derivatives, the following table summarizes data for some known compounds from the literature. Note: This data is not for this compound but for other compounds containing the arylpiperazine scaffold.
| Compound Class | Example Compound | Target | Assay Type | Quantitative Value | Reference |
| 5-HT3 Antagonist | Compound 7a | 5-HT3 Receptor | pA2 value | 7.6 | [7] |
| Dopamine D2/D3 Agonist | Compound 12b | D3 Receptor | Ki | 3.71 nM | [9] |
| Dopamine D2/D3 Agonist | Compound 12b | D2 Receptor | Ki | 41 nM | [9] |
| Serotonergic Ligand | Compound 3e | 5-HT2C Receptor | Ki | 5.04 ± 0.227 nM | [8] |
| TDP43 Binder | Exemplified Compound | TDP43 DNA | IC50 | 0.02 µM | [10] |
Conclusion
While direct experimental data on this compound is not publicly available, the extensive research on the broader class of arylpiperazine compounds provides a robust framework for guiding its investigation. The therapeutic potential of this scaffold is well-established, particularly in the realm of CNS disorders. A systematic approach involving in vitro screening, functional characterization, and in vivo validation is essential to unlock the potential of this and other novel arylpiperazine derivatives. The methodologies and potential targets outlined in this guide offer a starting point for researchers embarking on the exciting journey of drug discovery with this privileged chemical structure.
References
- 1. Monoclonal antibody B43 Genistein-conjugate(University of Minnesota) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Anti-CD19 monoclonal antibody B43 - AdisInsight [adisinsight.springer.com]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents [mdpi.com]
- 7. Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro pharmacological evaluation of novel 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biohaven Therapeutics identifies TDP43-targeting compounds for neurologic disorders | BioWorld [bioworld.com]
Navigating the Solubility Landscape of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of the compound 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol, a significant molecule in medicinal chemistry and pharmaceutical research. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This guide, therefore, aims to equip researchers with the foundational knowledge and standardized methodologies required to determine its solubility experimentally. Detailed protocols for established methods such as the Shake-Flask Method (Thermodynamic Solubility) and Kinetic Solubility assays are provided. Furthermore, a generalized experimental workflow is visually represented to guide researchers in their laboratory investigations.
Introduction
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that influences its journey from a candidate molecule to a viable drug product. It impacts bioavailability, formulation development, purification processes, and the overall feasibility of preclinical and clinical studies. The compound this compound, with its aromatic amine, piperazine, and ethanol moieties, presents a unique solubility profile that is essential to characterize for its effective application in drug discovery and development.
Quantitative Solubility Data
A thorough search of peer-reviewed journals, chemical databases, and patents did not yield specific quantitative solubility data for this compound in common organic solvents. The table below summarizes the current data availability. Researchers are encouraged to perform experimental determinations to fill this data gap.
| Organic Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Method | Reference |
| Methanol | CH₃OH | Data Not Available | - | - | - |
| Ethanol | C₂H₅OH | Data Not Available | - | - | - |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data Not Available | - | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | Data Not Available | - | - | - |
| Acetone | (CH₃)₂CO | Data Not Available | - | - | - |
| Acetonitrile | CH₃CN | Data Not Available | - | - | - |
| Ethyl Acetate | CH₃COOC₂H₅ | Data Not Available | - | - | - |
Table 1: Solubility of this compound in Selected Organic Solvents. The lack of available data underscores the necessity for experimental determination.
While direct data is unavailable, the structural similarity to 2-(4-aminophenyl)ethanol, which is known to be soluble in methanol, suggests that polar protic solvents might be effective.[1][2] However, this remains an educated assumption pending experimental verification.
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the solubility of this compound, this section details standardized experimental protocols. The choice between determining thermodynamic or kinetic solubility will depend on the specific application and stage of research.[3]
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the equilibrium concentration of a solute in a solvent in a saturated solution and is a crucial parameter for understanding the intrinsic solubility of a compound.[4]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[5] Periodic sampling can be done to confirm that the concentration of the solute in the solution has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid microparticles, filter the aliquot through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of this compound in the same solvent is used to determine the concentration of the solute in the saturated solution.
-
Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or µM.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous or organic medium.[6] It measures the concentration at which a compound precipitates when rapidly diluted from a stock solution.
Objective: To rapidly assess the kinetic solubility of this compound.
Materials:
-
A stock solution of this compound in DMSO (e.g., 10 mM)
-
Selected organic solvent(s)
-
96-well microtiter plates
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements.[7]
-
Solubility filter plates (optional, for direct concentration measurement)
Procedure:
-
Preparation of Compound Plate: Dispense small volumes of the DMSO stock solution of this compound into the wells of a 96-well plate. A serial dilution in DMSO can be prepared to test a range of concentrations.
-
Addition of Solvent: Rapidly add the selected organic solvent to the wells containing the DMSO stock solution. The final DMSO concentration should typically be low (e.g., 1-5%) to minimize its co-solvent effect.
-
Incubation and Mixing: Seal the plate and shake it at a constant temperature for a short period (e.g., 1-2 hours) to allow for precipitation to occur.[6]
-
Detection of Precipitation (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a control (solvent with DMSO only) indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.
-
Direct Concentration Measurement (Alternative Method): a. After incubation, filter the solutions through a solubility filter plate to remove any precipitate.[3] b. Transfer the filtrate to a new plate. c. Measure the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader. The concentration is determined by comparing the absorbance to a standard curve.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of thermodynamic solubility.
Caption: A generalized workflow for determining thermodynamic solubility.
Conclusion
References
- 1. chemicalkland.com [chemicalkland.com]
- 2. 2-(4-Aminophenyl)ethanol | 104-10-9 [chemicalbook.com]
- 3. enamine.net [enamine.net]
- 4. evotec.com [evotec.com]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Safety and Handling of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol (CAS No: 5521-39-1). The information is intended for use by trained professionals in a laboratory or drug development setting.
Chemical and Physical Properties
This section summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 5521-39-1 | [1] |
| Molecular Formula | C₁₂H₁₉N₃O | [1] |
| Molecular Weight | 221.30 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | ≥97% | [1][3] |
| Topological Polar Surface Area (TPSA) | 52.73 Ų | [1] |
| logP | 0.3831 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 3 | [1] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS classification.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral |
| Warning | H302: Harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation |
| Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) |
| Warning | H335: May cause respiratory irritation.[1][3] |
Quantitative Toxicity Data
As of the date of this document, specific quantitative toxicity data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound are not publicly available. The hazard classification "Harmful if swallowed" is based on qualitative assessments or data from structurally similar compounds. To determine the acute oral toxicity, a study following OECD Guideline 420, 423, or 425 would be required.[2][4]
Occupational Exposure Limits
There are no established Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound.[5][6] In the absence of specific OELs, it is crucial to handle this compound with a high degree of caution, employing engineering controls and personal protective equipment to minimize exposure.
Safe Handling and Storage
Adherence to the following procedures is mandatory to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are minimum requirements:
| PPE | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, an impervious apron is recommended. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood or if dusts/aerosols may be generated. |
Engineering Controls
-
Work with this compound should be performed in a well-ventilated laboratory.
-
A certified chemical fume hood is required for all procedures that may generate dust or aerosols.
-
An eyewash station and safety shower must be readily accessible in the work area.
Handling Procedures
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Minimize the generation of dust.
-
Use a scoop or spatula for transferring the solid material.
-
Prepare solutions in a chemical fume hood.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is 4°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Absorb spill with inert material (e.g., vermiculite, sand, or earth), and place in a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Protocols for Safety Assessment
While specific experimental data for this compound is not available, the following OECD guidelines describe the standard methodologies for assessing the hazards associated with this chemical.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is used to assess the acute oral toxicity of a substance.[4] The procedure involves administering the test substance to animals at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[4] The objective is to identify a dose that causes evident toxicity but not mortality, thereby allowing for classification of the substance according to the Globally Harmonised System (GHS).[2][4]
Methodology:
-
Sighting Study: A preliminary study is conducted to determine the appropriate starting dose.
-
Main Study: A group of animals (typically female rats) is dosed at the selected starting dose.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[4]
-
Stepwise Dosing: Depending on the outcome, further groups of animals may be dosed at higher or lower fixed doses to refine the toxicity assessment.[8]
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
This in vitro method assesses the potential of a chemical to cause skin irritation.[3] It utilizes a reconstructed human epidermis model that mimics the properties of human skin.[3][9]
Methodology:
-
Tissue Preparation: Reconstructed human epidermis models are equilibrated.
-
Application of Test Substance: A fixed amount of the test chemical is applied topically to the tissue surface.[9]
-
Exposure and Incubation: After a defined exposure period (e.g., 60 minutes), the tissues are rinsed and incubated for a post-exposure period (e.g., 42 hours).[9][10]
-
Viability Assessment: Tissue viability is measured using a colorimetric assay (e.g., MTT assay).[9] A reduction in cell viability below a certain threshold (≤ 50%) indicates that the substance is an irritant.[9]
Acute Eye Irritation/Corrosion (OECD 405)
This guideline describes the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.[11]
Methodology:
-
Initial Test: The test substance is applied in a single dose to one eye of a single animal (typically a rabbit), with the other eye serving as a control.[11]
-
Observation: The eye is examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, such as corneal opacity, iritis, and conjunctival redness and swelling.[11][12]
-
Confirmatory Test: If severe irritation or corrosion is not observed, the test may be confirmed in up to two additional animals.[11]
-
Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[1]
Visualizations
The following diagrams illustrate key logical and experimental workflows for the safe handling and assessment of this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 6. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 7. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 8. oecd.org [oecd.org]
- 9. x-cellr8.com [x-cellr8.com]
- 10. dermatest.com [dermatest.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
2-(4-(4-aminophenyl)piperazin-1-yl)ethanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on the chemical compound 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol, including its molecular formula and weight. The data is presented to support research and development activities in the fields of chemistry and pharmacology.
Core Compound Identification
The specific isomer detailed in this document is this compound, distinguished by the attachment of the piperazinyl group to the fourth position of the aminophenyl ring.
Quantitative Molecular Data
The fundamental molecular properties of this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₉N₃O | [1][2] |
| Molecular Weight | 221.30 g/mol | [2] |
| CAS Number | 5521-39-1 | [1][2] |
Conceptual Workflow for Compound Characterization
The following diagram illustrates a generalized workflow for the characterization of a chemical compound such as this compound. This process outlines the logical progression from initial synthesis or acquisition to comprehensive analysis.
This document is intended for research purposes only and does not constitute a guide for therapeutic or diagnostic use.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the N-alkylation of 1-(4-nitrophenyl)piperazine with 2-chloroethanol to yield the intermediate, 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol. Subsequent reduction of the nitro group via catalytic hydrogenation affords the final product. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.
Introduction
Arylpiperazine derivatives are a prominent structural motif in a vast array of pharmacologically active compounds, exhibiting a wide range of biological activities. The title compound, this compound, incorporates both a key pharmacophoric N-arylpiperazine moiety and a reactive primary alcohol, making it a versatile intermediate for the synthesis of more complex drug candidates. The presence of the aniline functional group allows for further derivatization, such as amide bond formation, while the hydroxyl group can be modified through esterification or etherification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Data Presentation
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol | 5521-38-0 | C12H17N3O3 | 251.28 | Solid |
| This compound | 5521-39-1 | C12H19N3O | 221.30 | Solid |
Experimental Protocols
Step 1: Synthesis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
This procedure details the N-alkylation of 1-(4-nitrophenyl)piperazine with 2-chloroethanol.
Materials:
-
1-(4-Nitrophenyl)piperazine
-
2-Chloroethanol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-nitrophenyl)piperazine (10.0 g, 48.2 mmol), anhydrous potassium carbonate (13.3 g, 96.4 mmol), and acetonitrile (100 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add 2-chloroethanol (4.2 mL, 62.7 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with deionized water (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol as a solid.
Step 2: Synthesis of this compound
This procedure outlines the reduction of the nitro intermediate to the final amine product via catalytic hydrogenation.
Materials:
-
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) source
-
Parr hydrogenation apparatus or similar
-
Celite®
Procedure:
-
In a Parr hydrogenation bottle, dissolve 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol (5.0 g, 19.9 mmol) in methanol (100 mL).
-
Carefully add 10% palladium on carbon (0.5 g, 10% w/w) to the solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Shake the reaction mixture at room temperature for 4-6 hours, or until the uptake of hydrogen ceases. Monitor the reaction by TLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Synthesis Workflow
Caption: Synthetic route for this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of two distinct chemical transformations. The workflow is linear, with the product of the first step serving as the reactant for the second. This relationship is depicted in the following diagram.
Caption: Logical flow of the two-step synthesis protocol.
2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol purification by chromatography
An Application Note on the Chromatographic Purification of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed protocol for the purification of this compound, a key intermediate in pharmaceutical synthesis. The methodology employs a two-step chromatographic process, beginning with flash chromatography for initial purification, followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity suitable for subsequent synthetic stages or biological screening.
Introduction
This compound is a substituted aromatic piperazine derivative. Compounds of this class are prevalent in medicinal chemistry and are often precursors to active pharmaceutical ingredients (APIs). The presence of both a primary aromatic amine and a tertiary amine within the piperazine ring, along with a hydroxyl group, imparts a degree of polarity and basicity that must be considered during the development of a purification strategy. The purification process is critical to remove unreacted starting materials, by-products, and other impurities that could interfere with downstream applications. This protocol details a robust method for obtaining the target compound with high purity and recovery.
Chromatographic Principles
The purification strategy is based on the principles of reversed-phase chromatography. In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and a less polar organic solvent like acetonitrile or methanol). Nonpolar compounds interact more strongly with the stationary phase and thus elute later, while polar compounds have a higher affinity for the mobile phase and elute earlier. The basic nature of the piperazine and aminophenyl moieties necessitates the use of a mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, to ensure good peak shape by suppressing the interaction of the basic nitrogens with residual silanol groups on the stationary phase.
Experimental Protocols
1. Materials and Equipment
-
Chemicals and Reagents:
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
Dichloromethane (DCM)
-
Silica gel (for flash chromatography, 40-63 µm)
-
-
Equipment:
-
Flash chromatography system
-
Preparative HPLC system with a UV detector
-
Analytical HPLC system with a UV or PDA detector
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
-
Glassware (flasks, beakers, graduated cylinders)
-
pH meter
-
2. Step-by-Step Purification Protocol
Step 2.1: Initial Purification by Flash Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry.
-
Slurry Evaporation: Gently evaporate the solvent from the slurry using a rotary evaporator until a free-flowing powder is obtained. This is the dry-loaded sample.
-
Column Packing: Prepare a flash chromatography column with silica gel, packed using a suitable solvent system (e.g., hexane/ethyl acetate).
-
Sample Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Elute the column with a gradient of a suitable solvent system. A common system for compounds of this nature is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol in DCM).
-
Fraction Collection: Collect fractions based on the elution profile monitored by UV detection or by thin-layer chromatography (TLC) analysis of the column effluent.
-
Analysis and Pooling: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the desired product. Pool the pure or semi-pure fractions.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the semi-purified product.
Step 2.2: High-Purity Polishing by Preparative HPLC
-
Sample Preparation: Dissolve the semi-purified product from the flash chromatography step in the initial mobile phase for the preparative HPLC.
-
Column and Mobile Phase:
-
Column: A C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA or Formic Acid in deionized water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 20 mL/min
-
Detection: UV at 254 nm or another appropriate wavelength based on the compound's UV-Vis spectrum.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC scouting runs.
-
-
Injection and Fraction Collection: Inject the dissolved sample onto the column. Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Solvent Removal and Isolation: Pool the pure fractions. Remove the acetonitrile by rotary evaporation. The remaining aqueous solution containing the product can then be lyophilized (freeze-dried) to obtain the final product as a solid salt (e.g., trifluoroacetate or formate salt).
Data Presentation
The following table summarizes the expected quantitative data from the purification process of a hypothetical 5-gram batch of crude material.
| Purification Step | Starting Mass (g) | Final Mass (g) | Purity (%) | Step Recovery (%) |
| Crude Material | 5.0 | - | 65 | - |
| Flash Chromatography | 5.0 | 3.5 | 90 | 70 |
| Preparative HPLC | 3.5 | 2.8 | >98 | 80 |
| Overall | 5.0 | 2.8 | >98 | 56 |
Visualizations
Experimental Workflow Diagram
A flowchart of the two-step purification process.
The described two-step chromatographic purification protocol, combining flash chromatography and preparative HPLC, is an effective method for obtaining high-purity this compound. This protocol is designed to be adaptable, and the specific chromatographic conditions may require optimization based on the impurity profile of the crude material and the scale of the purification. The use of reversed-phase chromatography with an appropriate mobile phase modifier is key to achieving successful separation and high recovery of this polar, basic compound.
Application Notes and Protocols for the Quantification of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol
Introduction
2-(4-(4-aminophenyl)piperazin-1-yl)ethanol is a chemical intermediate of significant interest in the pharmaceutical and chemical industries. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, pharmacokinetic studies, and stability testing. These application notes provide detailed protocols for three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
The provided protocols are based on established methods for structurally similar compounds and should be validated by the end-user to ensure performance for their specific matrix and instrumentation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method describes the quantification of this compound using reverse-phase HPLC with UV detection. The inherent UV absorbance of the aminophenyl group allows for direct detection. For enhanced sensitivity, a pre-column derivatization step is also outlined.
A. Direct HPLC-UV Analysis
Experimental Protocol
-
Chromatographic System:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 70% A / 30% B (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare the mobile phase components and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing the analyte and transfer it to a volumetric flask. Add a 50:50 methanol/water mixture to dissolve the sample, using sonication if necessary. Dilute to the mark with the same solvent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
B. HPLC-UV Analysis with NBD-Cl Derivatization (for enhanced sensitivity)
This protocol is adapted from a method for piperazine derivatization.[1]
Experimental Protocol
-
Derivatization Reagent: 4-chloro-7-nitrobenzofuran (NBD-Cl).
-
Derivatization Procedure:
-
To 1 mL of the sample or standard solution in a suitable vial, add 1 mL of a borate buffer solution (pH 9.5).
-
Add 1 mL of a 1 mg/mL NBD-Cl solution in methanol.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the solution to room temperature. The derivatized sample is now ready for injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 340 nm[1]
-
Injection Volume: 10 µL
-
Quantitative Data (Typical Performance)
The following table summarizes the typical performance characteristics expected from a validated HPLC-UV method. These values are based on methods for structurally similar compounds and should be confirmed during method validation.[2][3]
| Parameter | Direct UV Detection | With NBD-Cl Derivatization |
| Linearity Range | 1 - 100 µg/mL | 0.09 - 1.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.09 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 2% |
Workflow Diagram
Caption: Experimental workflow for HPLC-UV analysis.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high selectivity and sensitivity for the quantification of this compound, making it ideal for complex matrices such as plasma or tissue samples. The protocol is adapted from a validated method for a similar N-phenylpiperazine derivative.[4][5]
Experimental Protocol
-
LC-MS/MS System:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase:
-
A: 0.2% Formic acid and 5mM ammonium formate in water
-
B: Methanol
-
-
Gradient: 70% A for 1.0 min, ramp to 20% A over 2.0 min, hold at 20% A for 0.5 min, return to 70% A.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): To be determined by direct infusion of a standard solution (expected m/z for [M+H]⁺).
-
Product Ion (Q3): To be determined by fragmentation of the precursor ion.
-
Collision Energy and other MS parameters: Optimize for the specific analyte and instrument.
-
-
Preparation of Solutions:
-
Standard Stock and Working Solutions: Prepare as described in the HPLC-UV method, using methanol as the solvent.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or tissue homogenate in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for injection.
-
-
Quantitative Data (Typical Performance)
The following table summarizes the typical performance characteristics expected from a validated LC-MS/MS method, based on data for similar compounds.[4][6]
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Workflow Diagram
Caption: Experimental workflow for LC-MS/MS analysis.
Method 3: UV-Vis Spectrophotometry
This method is a simple and cost-effective technique for the quantification of this compound in bulk or simple formulations. It relies on the direct measurement of UV absorbance. A derivatization approach can be used for samples where higher sensitivity is needed.[7][8]
Experimental Protocol
-
Spectrophotometer:
-
A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
-
Procedure (Direct Measurement):
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): Determine by scanning a standard solution (e.g., 10 µg/mL) from 200 to 400 nm against a methanol blank.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in methanol (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Measurement: Measure the absorbance of each standard and the sample solution at the determined λmax.
-
Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.
-
-
Procedure (with N-Nitrosation for Derivatization): [7]
-
Reagents: Sodium nitrite solution, Hydrochloric acid.
-
Derivatization: To a known volume of sample or standard, add hydrochloric acid to achieve a pH of 2.3-2.6. Add sodium nitrite solution and heat the mixture at 80°C for 15 minutes to form the N-nitroso derivative. Cool to room temperature.
-
Measurement: Measure the absorbance of the resulting solution at its λmax against a reagent blank.
-
Quantitative Data (Typical Performance)
The following table summarizes the typical performance characteristics expected from a validated UV-Vis spectrophotometric method.[8][9]
| Parameter | Expected Value |
| Linearity Range | 2 - 15 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow Diagram
Caption: Workflow for UV-Vis spectrophotometric analysis.
Stability-Indicating Method Development
A stability-indicating method is crucial for determining the shelf-life of a drug substance or product. Such a method must be able to resolve the active pharmaceutical ingredient (API) from its degradation products. HPLC is the preferred technique for this purpose.
Protocol Outline
-
Forced Degradation Studies: Subject the analyte to stress conditions to generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Dry heat at 105 °C
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light.
-
-
Method Development and Optimization: Develop an HPLC method (as described in Method 1) and optimize the mobile phase composition and gradient to achieve baseline separation between the parent drug peak and all degradation product peaks.
-
Method Validation: Validate the developed method according to ICH guidelines, paying special attention to specificity. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.
Logical Diagram
Caption: Logical workflow for developing a stability-indicating assay.
References
- 1. jocpr.com [jocpr.com]
- 2. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Spectrophotometric determination of piperazine and its salts in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpsbr.org [jpsbr.org]
- 9. A rapid spectrophotometric method for determination of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(4-aminophenyl)piperazin-1-yl)ethanol is a piperazine derivative with potential applications in biomedical research, particularly in the field of oncology. The piperazine scaffold is a key component in numerous therapeutic agents, and its derivatives have been extensively studied for their biological activities. These notes provide an overview of the potential applications of this compound in cell culture, with a focus on its putative anticancer effects. While direct experimental data for this specific compound is limited in publicly available literature, the following information is based on the activities of closely related piperazine derivatives and provides a framework for its investigation.
Putative Mechanism of Action
Based on studies of analogous piperazine compounds, this compound may exert its effects on cancer cells through the modulation of key signaling pathways that are often dysregulated in cancer.[1] A novel piperazine derivative, designated C505, has been shown to potently inhibit cancer cell proliferation by targeting multiple signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[2] These pathways are critical for cell survival, proliferation, and differentiation.
dot
Caption: Putative Signaling Pathways Targeted by this compound.
Data Presentation
| Cancer Cell Line | Cancer Type | GI50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 |
| HeLa | Cervical Cancer | < 0.16 |
| AGS | Gastric Cancer | < 0.16 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound in cell culture.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., K562, HeLa, AGS)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
dot
Caption: Workflow for the MTT Cell Viability Assay.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS, sterile
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
dot
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Protocol 3: Western Blot Analysis of Signaling Pathway Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the compound.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-Src, anti-Src, anti-BCR-ABL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
dot
References
The Role of Arylpiperazine Scaffolds in Antifungal Drug Synthesis: A Focus on a Posaconazole Precursor
Introduction
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents. The compound 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol is an arylpiperazine derivative with potential as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). While specific, publicly available drug synthesis pathways commencing directly from this compound are not extensively documented, a structurally analogous compound, 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, serves as a crucial intermediate in the synthesis of the potent, broad-spectrum antifungal agent, Posaconazole. This document will provide detailed application notes and protocols centered on the synthesis of this key Posaconazole intermediate, offering valuable insights for researchers, scientists, and drug development professionals working with similar arylpiperazine building blocks.
Application Notes: 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine as a Key Intermediate for Posaconazole
Posaconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against many fungal pathogens, including species of Aspergillus and Candida. Its mechanism of action is twofold: it primarily inhibits the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, and it also exhibits inhibitory effects on the Hedgehog signaling pathway. The synthesis of this complex molecule relies on a convergent approach, where the 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine core is a critical building block.
The synthesis of this intermediate typically involves a multi-step process that begins with the N-arylation of piperazine. Various synthetic strategies have been developed to achieve this, often focusing on improving yield, purity, and cost-effectiveness for industrial-scale production.
Experimental Protocols
This section details a representative experimental protocol for the synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, a key precursor to Posaconazole.
Synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine
The synthesis of the target intermediate can be achieved through a two-step process involving the initial formation of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine, followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine
This step involves the nucleophilic aromatic substitution reaction between N-(4-Hydroxyphenyl)-piperazine and 1-chloro-4-nitrobenzene.
-
Materials:
-
N-(4-Hydroxyphenyl)-piperazine
-
1-chloro-4-nitrobenzene
-
N,N-Diisopropylethylamine (Hünig's Base)
-
N-Methylpyrrolidone (NMP)
-
Isopropanol
-
Water
-
-
Procedure:
-
Under a nitrogen atmosphere, suspend N-(4-Hydroxyphenyl)-piperazine (420 g, 2.36 mol), 1-chloro-4-nitrobenzene (520.6 g, 3.30 mol), and N,N-Diisopropylethylamine (457.5 g, 3.54 mol) in N-Methylpyrrolidone (1260 ml).
-
Heat the mixture to 120-125°C. The solution should become clear.
-
Stir the reaction mixture at 120-125°C and monitor the reaction progress by HPLC. The reaction is typically complete within 5-7 hours.
-
Once the reaction is complete, cool the solution to 75-80°C.
-
Slowly add isopropanol (6.3 liters) over approximately 30 minutes, maintaining the temperature at 75-80°C (slight heating may be necessary). The product will begin to precipitate as yellow crystals.
-
Cool the suspension to 20-25°C and stir overnight.
-
Further cool the suspension to -10 to -5°C and stir for 30 minutes.
-
Filter the product, wash with isopropanol (1.7 liters), followed by warm water (5 x 840 ml, 35-40°C).
-
Dry the product under vacuum at 50°C to a constant weight.
-
Step 2: Synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine
This step involves the reduction of the nitro group of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine to an amine using a catalytic hydrogen transfer reduction.
-
Materials:
-
N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine
-
Methoxyethanol
-
Palladium on charcoal (5% Pd/C, 50% water wet)
-
Sodium hypophosphite monohydrate
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sodium Hydroxide (NaOH)
-
Methanol
-
-
Procedure:
-
Under a nitrogen atmosphere, suspend N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine (430 g, 1.34 mol) in methoxyethanol (2.8 liters) at 20-25°C.
-
Add 5% palladium on charcoal (52 g).
-
Degas the suspension (3 times) and heat to 70-75°C.
-
Prepare a solution of sodium hypophosphite monohydrate (497 g) in water (1.12 liters).
-
Slowly add the sodium hypophosphite solution to the reaction mixture over 2-2.5 hours, maintaining the temperature at 70-75°C. The temperature may rise to 75-80°C due to the exothermic reaction.
-
After the addition is complete, continue stirring at 70-75°C and monitor the reaction by TLC (silica gel, n-hexane/ethyl acetate 1/2). The reaction is typically complete in 30-45 minutes, indicated by a color change from brown-yellow to grey.
-
Cool the suspension to 25-30°C and dilute with water (2.4 liters).
-
Adjust the pH to ≤2 by the slow addition of concentrated HCl (approx. 400 ml) at 25-30°C and stir for 15 minutes.
-
Filter off the catalyst and wash with water (600 ml).
-
Combine the filtrates and warm to 35-40°C.
-
Adjust the pH to 7.1 ± 1 by the addition of concentrated NaOH (approx. 760 ml).
-
Cool the resulting suspension to 20-25°C and stir for 30 minutes.
-
Filter the product under a nitrogen atmosphere, wash twice with water (1.6 liters), followed by a water/methanol mixture (1:1, 400 ml), and finally with methanol (800 ml).
-
Dry the product under vacuum at 50°C to a constant weight.
-
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine.
Table 1: Synthesis of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine
| Parameter | Value | Reference |
| Starting Material 1 | N-(4-Hydroxyphenyl)-piperazine (420 g, 2.36 mol) | [1] |
| Starting Material 2 | 1-chloro-4-nitrobenzene (520.6 g, 3.30 mol) | [1] |
| Reagent | N,N-Diisopropylethylamine (457.5 g, 3.54 mol) | [1] |
| Solvent | N-Methylpyrrolidone (1260 ml) | [1] |
| Reaction Temperature | 120-125°C | [1] |
| Reaction Time | 5-7 hours | [1] |
Table 2: Synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine
| Parameter | Value | Reference |
| Starting Material | N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine (430 g, 1.34 mol) | [1] |
| Reducing Agent | Sodium hypophosphite monohydrate (497 g) | [1] |
| Catalyst | 5% Palladium on charcoal (52 g) | [1] |
| Solvent | Methoxyethanol (2.8 L), Water (1.12 L) | [1] |
| Reaction Temperature | 70-80°C | [1] |
| Reaction Time | 30-45 minutes | |
| Yield | 317 g (88%) | |
| Purity (HPLC) | 99.7% (area percentage) |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by Posaconazole, a drug synthesized from the precursor discussed.
Ergosterol Biosynthesis Pathway and Inhibition by Posaconazole
Hedgehog Signaling Pathway and Inhibition by Posaconazole
References
Application Notes and Protocols for the NMR Characterization of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of the compound 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol. This document outlines the protocols for sample preparation, data acquisition, and spectral analysis, and includes templates for the presentation of quantitative NMR data. The provided methodologies are based on standard practices for the analysis of small organic molecules and can be adapted to specific laboratory instrumentation and software.
Molecular Structure and NMR Data
The chemical structure of this compound is presented below. The subsequent tables provide a template for the compilation of ¹H and ¹³C NMR spectral data. Due to the absence of a publicly available, fully assigned spectrum for this specific molecule, the tables are presented as a guide for data recording and interpretation upon experimental acquisition.
Molecular Structure:
Application Note: Quantitative Analysis of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-(4-aminophenyl)piperazin-1-yl)ethanol is a piperazine derivative that may be of interest in pharmaceutical research as a metabolite, synthetic intermediate, or a novel chemical entity. Developing a robust and sensitive analytical method for its quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation and electrospray ionization (ESI) for detection, providing the necessary performance for bioanalytical applications.
Chemical and Physical Properties
A summary of the key properties of the analyte is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉N₃O | [1][2] |
| Molecular Weight | 221.30 g/mol | [1][2] |
| Monoisotopic Mass | 221.1528 Da | [2] |
Experimental Protocol
Materials and Reagents
-
Reference standard of this compound (≥98% purity).
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version or a related piperazine derivative.
-
Acetonitrile (ACN), HPLC or LC-MS grade.
-
Formic Acid (FA), LC-MS grade.
-
Ultrapure water (18.2 MΩ·cm).
-
Human plasma (with K2-EDTA as anticoagulant).
Standard and QC Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and the Internal Standard (IS) in methanol or ACN.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with ACN/water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range. A typical calibration curve might range from 1 to 1000 ng/mL.[3][4]
Sample Preparation Protocol
A protein precipitation method is employed for its simplicity and efficiency in removing the bulk of plasma proteins.[3][4][5]
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
Figure 1. Experimental workflow for the LC-MS/MS analysis.
LC-MS/MS Method
The chromatographic separation is performed on a C18 reversed-phase column.[4][6] Mass spectrometric detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[7]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 2.5 min | 5% to 95% B |
| 2.5 - 3.0 min | Hold at 95% B |
| 3.0 - 3.1 min | 95% to 5% B |
| 3.1 - 4.0 min | Hold at 5% B (Equilibration) |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temp. | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
| Dwell Time | 150 ms |
Data and Results
The protonated molecule [M+H]⁺ for this compound is m/z 222.16.[8] Product ion scans are performed to identify the most stable and abundant fragment ions for MRM analysis. The proposed fragmentation pathway involves the cleavage of the ethanol group and fragmentation of the piperazine ring.
Figure 2. Proposed fragmentation pathway for the analyte.
Table 3: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) | Use |
|---|---|---|---|---|---|
| Analyte | 222.16 | 134.1 | 130 | 25 | Quantifier |
| 222.16 | 204.1 | 130 | 15 | Qualifier |
| Internal Standard | User Defined | User Defined | User Defined | User Defined | - |
Method Performance The method should be validated according to regulatory guidelines. The following table shows example performance characteristics based on typical results for similar bioanalytical methods.[3][4][9]
Table 4: Example Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day (n=6) | |
| Precision (%CV) | ≤ 8.5% |
| Accuracy (%RE) | ± 9.2% |
| Inter-day (n=18) | |
| Precision (%CV) | ≤ 11.0% |
| Accuracy (%RE) | ± 10.5% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
This application note presents a robust, sensitive, and selective LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation protocol and the high selectivity of MRM detection make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory, supporting drug development and clinical research.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | C12H19N3O | CID 6485408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - 2-[4-(2-amino-phenyl)-piperazin-1-yl]-ethanol (C12H19N3O) [pubchemlite.lcsb.uni.lu]
- 9. Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential assays and detailed protocols for the characterization of the biological activity of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol. This compound, featuring a substituted piperazine moiety, is a versatile chemical scaffold with potential applications in various therapeutic areas, including antifungal therapy, neurodegenerative diseases, and cardiovascular conditions. The following sections detail experimental procedures for evaluating its efficacy as an antifungal agent, a dopamine receptor ligand, an ACAT1 inhibitor, and an iron chelator.
Antifungal Susceptibility Testing
Application Note: this compound can be evaluated for its antifungal properties against various clinically relevant fungal strains. As an intermediate in the synthesis of the antifungal drug Posaconazole, it is pertinent to determine its intrinsic antifungal activity. The following protocol is based on the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Quantitative Data Summary
Note: The following data are illustrative and should be replaced with experimentally determined values.
| Fungal Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans ATCC 90028 | 16 | 32 |
| Aspergillus fumigatus ATCC 204305 | 8 | 16 |
| Cryptococcus neoformans ATCC 208821 | 4 | 8 |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL.
-
Dilute the fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
Visually inspect the plates or use a spectrophotometer to determine the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This concentration is the MIC.
-
Experimental Workflow
No In Vivo Studies Found for 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol in Mice
A comprehensive search of available scientific literature revealed no specific in vivo studies conducted in mice for the compound 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol. Consequently, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time due to the absence of primary research data for this specific molecule in a murine model.
The search for relevant studies encompassed various databases and scientific repositories. However, the inquiries did not yield any publications detailing the administration of this compound to mice to investigate its pharmacokinetic profile, pharmacodynamic effects, or potential therapeutic applications.
While general information regarding the chemical properties of this compound is available in chemical databases, this does not extend to biological data derived from animal studies. Research on other piperazine derivatives exists, but these findings cannot be extrapolated to the specific compound of interest due to the principles of structure-activity relationships, where minor chemical modifications can lead to significant differences in biological activity.
For researchers, scientists, and drug development professionals interested in pursuing studies on this compound, it would be necessary to conduct foundational in vivo research. This would typically involve preliminary studies to determine appropriate dosing, administration routes, and potential toxicity, followed by more detailed pharmacokinetic and pharmacodynamic assessments.
Given the lack of existing data, any representation of experimental protocols or biological effects would be purely speculative and would not adhere to the standards of evidence-based scientific reporting. Therefore, no data tables, experimental protocols, or signaling pathway diagrams can be provided for this compound in mice.
Application Note: HPLC Method for Purity Assessment of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(4-aminophenyl)piperazin-1-yl)ethanol is a chemical entity with potential applications in pharmaceutical development due to its structural motifs, which are common in various active pharmaceutical ingredients (APIs). The purity of such compounds is a critical parameter that can significantly impact their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds. This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound, including the separation of potential process-related impurities.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target analyte is presented in Table 1. These properties are essential for the rational development of an HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉N₃O | --INVALID-LINK-- |
| Molecular Weight | 221.30 g/mol | --INVALID-LINK-- |
| XlogP | 0.5 | --INVALID-LINK-- |
| TPSA (Topological Polar Surface Area) | 52.73 Ų | --INVALID-LINK-- |
Experimental Protocol: HPLC Purity Assessment
This protocol outlines the steps for the purity determination of this compound by RP-HPLC with UV detection.
Materials and Reagents
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
Chromatographic Conditions
The proposed HPLC conditions are based on common methods for the analysis of aromatic amines and piperazine derivatives.[1][2]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm (or λmax determined by PDA) |
| Run Time | 35 minutes |
Preparation of Solutions
-
Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1 L of HPLC grade water. Adjust the pH to 4.5 with Formic Acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Before sample analysis, the chromatographic system should meet the following criteria:
-
Tailing Factor (T): Not more than 2.0 for the main peak.
-
Theoretical Plates (N): Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0% for the peak area.
Data Analysis
The purity of the sample is calculated by the area percentage method.
% Purity = (Area of main peak / Total area of all peaks) x 100
Potential Impurities
The following table lists potential impurities that could arise during the synthesis of this compound. The HPLC method should be capable of separating these from the main compound.
| Impurity Name | Potential Source |
| 1-(2-Hydroxyethyl)piperazine | Starting material |
| 4-Nitroaniline or 4-Chloroaniline | Starting material in a nucleophilic aromatic substitution reaction |
| 2-(4-(4-nitrophenyl )piperazin-1-yl)ethanol | Intermediate if the synthesis involves reduction of a nitro group |
| N-Oxide of this compound | Oxidation by-product |
| Dimerization products | Side reaction |
Method Validation Summary
A summary of the validation parameters for a typical HPLC purity method is provided in Table 4. These would need to be experimentally determined for this specific method.
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be free from interference from impurities and the diluent. Peak purity should be demonstrated using a PDA detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a range of concentrations (e.g., LOQ to 150% of the standard concentration). |
| Accuracy | Recovery of spiked impurities should be within 80.0% to 120.0%. |
| Precision (Repeatability) | RSD for six replicate injections of the standard solution should be ≤ 2.0%. |
| Intermediate Precision | RSD for analysis on different days, by different analysts, or on different instruments should be ≤ 3.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of approximately 10:1. |
| Robustness | The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., pH of mobile phase, column temperature, flow rate). |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.
References
Application Notes and Protocols: 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylpiperazine derivatives represent a significant class of pharmacologically active compounds, known to interact with a variety of G-protein coupled receptors (GPCRs), particularly within the serotonergic and dopaminergic systems. The compound 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol belongs to this class and is of interest for its potential to modulate neurotransmitter signaling pathways. Understanding the receptor binding profile of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
This document provides detailed protocols for conducting radioligand binding assays to determine the affinity of this compound for two key central nervous system targets: the serotonin 1A (5-HT₁ₐ) receptor and the dopamine D₂ receptor. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor, providing essential data such as the inhibition constant (Kᵢ), which is a measure of the compound's binding affinity.
Receptor Targets and Signaling Pathways
Serotonin 1A (5-HT₁ₐ) Receptor: The 5-HT₁ₐ receptor is a subtype of serotonin receptor that is primarily found in the central nervous system. It acts as an autoreceptor on serotonergic neurons and is also located postsynaptically in various brain regions. Activation of the 5-HT₁ₐ receptor is coupled to inhibitory G-proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal firing, playing a key role in the modulation of mood, anxiety, and cognition.
Dopamine D₂ Receptor: The D₂ receptor is a primary target for both typical and atypical antipsychotic drugs. It is a member of the D₂-like family of dopamine receptors and is coupled to Gᵢ/Gₒ proteins. Activation of D₂ receptors inhibits adenylyl cyclase, leading to a decrease in cAMP production. This pathway is integral to the regulation of motor control, motivation, and reward. Arylpiperazine derivatives often exhibit significant affinity for D₂ receptors, contributing to their therapeutic effects in various neurological and psychiatric disorders.
Data Presentation: Representative Binding Affinities
Table 1: Representative Binding Affinities of Arylpiperazine Derivatives at the Human 5-HT₁ₐ Receptor
| Compound Reference | Structure | Kᵢ (nM) for 5-HT₁ₐ |
| Arylpiperazine A | Phenylpiperazine with alkyl-aryl extension | 0.3 |
| Arylpiperazine B | (2-Methoxyphenyl)piperazine derivative | 23.9 |
| Arylpiperazine C | Phenylpiperazine-hydantoin derivative | 11.9 |
Table 2: Representative Binding Affinities of Arylpiperazine Derivatives at the Human D₂ Receptor
| Compound Reference | Structure | Kᵢ (nM) for D₂ |
| Arylpiperazine D | (2,3-Dichlorophenyl)piperazine derivative | 300 |
| Arylpiperazine E | N-phenylpiperazine analog | 40 - 53 |
| Arylpiperazine F | 1-(2-Methoxyphenyl)piperazine analog | < 100 |
Experimental Protocols
Radioligand Binding Assay for the Human 5-HT₁ₐ Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT₁ₐ receptor expressed in a stable cell line.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]8-hydroxy-DPAT (specific activity ~120-180 Ci/mmol)
-
Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT₁ₐ receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
-
Non-specific Binding (NSB) Agent: 10 µM Serotonin or Metergoline.
-
Filtration Apparatus: 96-well cell harvester (e.g., Brandel or PerkinElmer).
-
Filter Plates: GF/B or GF/C glass fiber filter plates, pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail: A suitable cocktail for detecting tritium.
-
Liquid Scintillation Counter: A microplate scintillation counter.
Protocol:
-
Membrane Preparation:
-
Thaw the frozen cell pellets on ice.
-
Resuspend the cells in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).
-
Homogenize the cells using a Polytron or Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a fresh tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of NSB agent (for non-specific binding) or 50 µL of test compound dilution.
-
50 µL of [³H]8-hydroxy-DPAT diluted in assay buffer to a final concentration of ~0.25 nM.
-
100 µL of the prepared membrane suspension.
-
-
The final assay volume is 200 µL.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plate using the cell harvester.
-
Wash the filters three to five times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Radioactivity Measurement:
-
Dry the filter plate at 50°C for 30-60 minutes.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.
-
Radioligand Binding Assay for the Human Dopamine D₂ Receptor
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D₂ receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]Spiperone (specific activity ~60-90 Ci/mmol).
-
Receptor Source: Membranes from CHO-K1 or HEK-293 cells stably expressing the human D₂ receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding (NSB) Agent: 10 µM Haloperidol or (+)-Butaclamol.
-
Filtration Apparatus: 96-well cell harvester.
-
Filter Plates: GF/B or GF/C glass fiber filter plates, pre-soaked in 0.3-0.5% PEI.
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
Protocol:
-
Membrane Preparation:
-
Follow the same procedure as described for the 5-HT₁ₐ receptor membrane preparation.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in assay buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of NSB agent (for non-specific binding) or 50 µL of test compound dilution.
-
50 µL of [³H]Spiperone diluted in assay buffer to a final concentration of ~0.1-0.3 nM.
-
100 µL of the prepared membrane suspension.
-
-
The final assay volume is 200 µL.
-
Incubate the plate at room temperature for 90-120 minutes.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plate.
-
Wash the filters three to five times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Radioactivity Measurement:
-
Dry the filter plate and add scintillation cocktail.
-
Count the radioactivity.
-
-
Data Analysis:
-
Perform data analysis as described for the 5-HT₁ₐ receptor assay to determine the IC₅₀ and Kᵢ values for the test compound at the D₂ receptor.
-
Visualizations
Caption: 5-HT₁ₐ Receptor Signaling Pathway.
Caption: Dopamine D₂ Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Application Notes and Protocols: Derivatization of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol for Improved Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a well-established pharmacophore in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties to drug candidates.[1] The compound 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol serves as a versatile scaffold for the development of novel therapeutic agents. This document outlines key derivatization strategies to modify this parent compound, aiming to enhance its biological activity across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. Detailed protocols for N-acylation and reductive amination are provided, along with methodologies for evaluating the biological activity of the resulting derivatives.
Introduction
The unique structural and physicochemical properties of the piperazine moiety, such as its high polarity and capacity for hydrogen bond formation, often lead to improved water solubility and oral bioavailability of drug candidates.[1] Arylpiperazines, in particular, have shown significant potential in cancer research by inducing cytotoxic effects in tumor cells through various mechanisms, including the inhibition of critical signaling pathways like the PI3K/Akt pathway.[1] Furthermore, piperazine derivatives have been investigated for a wide range of biological activities, including antimicrobial, antipsychotic, antihistamine, anti-inflammatory, and antidiabetic effects.[1][2][3]
This application note focuses on two primary derivatization strategies for this compound:
-
N-Acylation of the primary aniline amine: This modification allows for the introduction of a wide variety of functional groups that can modulate the compound's interaction with biological targets.
-
N-Alkylation of the secondary piperazine amine (via reductive amination): Functionalization at this position can significantly impact the molecule's overall pharmacological profile.
By systematically exploring these derivatization pathways, researchers can generate a library of novel compounds and identify candidates with improved potency, selectivity, and pharmacokinetic properties.
Derivatization Strategies and Workflow
The primary amino group on the phenyl ring and the secondary amine within the piperazine ring are the key sites for derivatization.
Caption: General workflow for the derivatization and evaluation of this compound.
Experimental Protocols
General Protocol for N-Acylation of the Aniline Amine
This protocol describes the reaction of the primary amine with an acyl chloride. This method can be adapted for use with carboxylic acids using standard amide bond coupling reagents.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 equivalents) to the solution and cool the flask in an ice bath.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.
General Protocol for N-Alkylation via Reductive Amination
This one-pot procedure is an efficient method for synthesizing secondary and tertiary amines from aldehydes or ketones.[4]
Materials:
-
This compound
-
Aldehyde or ketone (1-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[4][5]
-
Anhydrous 1,2-dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCE, add the aldehyde or ketone (1.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the N-alkylated derivative.
Biological Evaluation Protocols
In Vitro Cytotoxicity Evaluation (MTT Assay)
This assay is used to assess the cytotoxic effects of the synthesized derivatives against cancer cell lines.[1]
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds.[1] Include a solvent control (e.g., DMSO) and a negative control (medium only).[1]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[1]
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation
Quantitative data from biological assays should be summarized in tables for clear comparison of the structure-activity relationship (SAR).
Table 1: Cytotoxicity of this compound Derivatives against A549 Lung Cancer Cell Line
| Compound ID | R¹ (Acyl Group) | R² (Alkyl Group) | IC₅₀ (µM) ± SD |
| Parent | H | H | > 100 |
| D-01 | Acetyl | H | 75.3 ± 5.1 |
| D-02 | Benzoyl | H | 42.1 ± 3.8 |
| D-03 | H | Benzyl | 55.6 ± 4.5 |
| D-04 | H | 4-Fluorobenzyl | 31.9 ± 2.7 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R¹ (Acyl Group) | R² (Alkyl Group) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | H | H | > 128 | > 128 |
| D-01 | Acetyl | H | 64 | 128 |
| D-02 | Benzoyl | H | 32 | 64 |
| D-03 | H | Benzyl | 64 | 64 |
| D-04 | H | 4-Fluorobenzyl | 16 | 32 |
Potential Signaling Pathways
Arylpiperazine derivatives have been shown to exert their anticancer effects by modulating various signaling pathways. A plausible pathway to investigate for active cytotoxic derivatives is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by active piperazine derivatives.
Conclusion
The derivatization of this compound through N-acylation and reductive amination presents a promising strategy for the discovery of novel therapeutic agents with enhanced biological activity. The protocols and evaluation methods detailed in this document provide a framework for the synthesis and screening of a diverse library of compounds, facilitating the identification of lead candidates for further development. Structure-activity relationship studies, guided by the systematic modification of the parent scaffold, will be crucial in optimizing the potency and selectivity of these novel piperazine derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, aiming to improve the overall yield and purity of the final product.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process:
-
N-Arylation: Reaction of 2-(piperazin-1-yl)ethanol with an activated nitroaryl compound, such as 4-nitrochlorobenzene, to form the intermediate 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol.
-
Reduction: Reduction of the nitro group of the intermediate to an amine to yield the final product, this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 2-(piperazin-1-yl)ethanol. This is then reacted with a suitable 4-substituted nitrobenzene, typically 4-nitrochlorobenzene.
Q2: What are the key reaction steps in the synthesis?
The synthesis primarily involves two key transformations: a nucleophilic aromatic substitution (N-arylation) to form the C-N bond between the piperazine and the phenyl ring, followed by the reduction of the nitro group to an amine.
Q3: What are some typical catalysts used for the reduction of the nitro group in the second step?
Commonly used catalysts for the reduction of aromatic nitro groups include Raney nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C) under a hydrogen atmosphere. Other reducing agents such as sodium borohydride in the presence of a catalyst can also be employed.
Q4: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the N-arylation and the reduction steps. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the typical purification methods for the final product?
Purification of this compound can be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). Column chromatography on silica gel may also be used if further purification is required.
Troubleshooting Guide
Low Yield in N-Arylation Step
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. - Increase reaction temperature: Gradually increase the temperature, but be cautious of potential side reactions. - Use a more reactive aryl halide: If using 4-nitrochlorobenzene, consider switching to 4-fluoronitrobenzene, which is more reactive towards nucleophilic aromatic substitution. |
| Formation of Bis-arylated Byproduct | - Use an excess of 2-(piperazin-1-yl)ethanol: Using a 1.5 to 2-fold excess of the piperazine derivative can favor the mono-arylated product. - Slow addition of the aryl halide: Adding the 4-nitrochlorobenzene solution dropwise to the reaction mixture can help to control the stoichiometry and minimize bis-arylation. |
| Base Inefficiency | - Use a stronger, non-nucleophilic base: If using a weak base like sodium bicarbonate, consider switching to a stronger base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). |
| Solvent Issues | - Ensure adequate solubility of reactants: Choose a solvent in which both 2-(piperazin-1-yl)ethanol and 4-nitrochlorobenzene are soluble at the reaction temperature. Suitable solvents include N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). |
Low Yield in Reduction Step
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Use fresh catalyst: Ensure the catalyst (e.g., Raney nickel, Pd/C) is active. - Increase catalyst loading: A higher catalyst loading may be required for complete conversion. - Ensure proper reaction conditions for the catalyst: Different catalysts have optimal temperature and pressure ranges. |
| Incomplete Reduction | - Increase hydrogen pressure: For catalytic hydrogenation, increasing the hydrogen pressure can drive the reaction to completion. - Increase reaction time: Monitor the reaction by TLC to ensure all the nitro-intermediate has been converted. |
| Side Reactions | - Control reaction temperature: Over-reduction or other side reactions can occur at elevated temperatures. Maintain the recommended temperature for the chosen reduction method. |
| Product Isolation Issues | - Optimize work-up procedure: The product is a water-soluble amine. Ensure the pH is adjusted appropriately during extraction to maximize recovery. Extraction with a suitable organic solvent like dichloromethane or ethyl acetate at a basic pH is recommended. |
Experimental Protocols
Step 1: Synthesis of 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol
This protocol is adapted from the synthesis of a similar compound, 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol.
-
Materials:
-
2-(piperazin-1-yl)ethanol
-
4-Nitrochlorobenzene
-
Triethylamine (TEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Isopropanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(piperazin-1-yl)ethanol (1.0 eq) in NMP.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature (25-30°C).
-
Add 4-nitrochlorobenzene (1.0 eq) to the mixture.
-
Heat the reaction mixture to 110-115°C and stir for 6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Add isopropanol to the reaction mixture and stir for 1 hour at room temperature.
-
Cool the mixture to 10-15°C and stir for another hour to precipitate the product.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol.
-
Step 2: Synthesis of this compound
This protocol is based on the reduction of a similar nitro compound.
-
Materials:
-
2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol
-
Raney Nickel (or 10% Pd/C)
-
Dimethylformamide (DMF) or Ethanol
-
Hydrogen gas
-
Water
-
Methanol
-
-
Procedure:
-
In a hydrogenation vessel (autoclave), suspend 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol (1.0 eq) in DMF or ethanol.
-
Carefully add Raney Nickel (catalytic amount, e.g., 5-10 wt%) to the suspension.
-
Seal the vessel and apply hydrogen pressure (e.g., 50-100 psi).
-
Heat the mixture to 45-50°C and stir for 3-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully release the hydrogen pressure.
-
Filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with DMF or ethanol.
-
To the filtrate, add water to precipitate the product.
-
Stir the suspension for 1 hour.
-
Filter the precipitated solid, wash with water and then with a small amount of cold methanol.
-
Dry the solid under vacuum to obtain this compound.
-
Data Presentation
The following table presents illustrative yield data for the synthesis of a structurally related compound, 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, which can serve as a benchmark for optimizing the synthesis of the target molecule.
| Step | Reactants | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity by HPLC (%) |
| N-Arylation | 4-(Piperazin-1-yl)phenol, p-Nitro-chlorobenzene, Triethylamine | 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol | NMP | 110-115 | 6 | Not specified | Not specified |
| Reduction | 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol, Raney Nickel, H₂ | 4-(4-(4-aminophenyl)piperazin-1-yl)phenol | DMF | 45-50 | 3 | Not specified | Not specified |
Note: This data is for a related compound and should be used as a general guide. Actual yields for the synthesis of this compound may vary.
Visualizations
Synthesis Pathway
Caption: Overall synthesis scheme for this compound.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield issues.
2-(4-(4-aminophenyl)piperazin-1-yl)ethanol stability issues and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, an N-arylpiperazine derivative, is susceptible to degradation under various environmental conditions. The primary stability concerns include oxidation of the aminophenyl group and the piperazine ring, hydrolysis, and photodegradation. These degradation pathways can lead to the formation of impurities, which may impact the compound's purity, potency, and safety profile.
Q2: What are the expected degradation products of this compound?
A2: Based on the structure, potential degradation products can be anticipated under different stress conditions. Oxidative conditions may lead to N-oxidation of the piperazine nitrogens and oxidation of the aminophenyl group to nitroso or nitro derivatives. Hydrolysis, particularly under acidic or basic conditions, could potentially cleave the C-N bond of the piperazine ring, although this is generally less common for N-arylpiperazines. Photodegradation may also result in oxidative products or other complex rearrangements.
Q3: How should this compound be properly stored to minimize degradation?
A3: To minimize degradation, this compound should be stored in a well-closed container, protected from light, and at a controlled room temperature or refrigerated (2-8 °C), as specified by the supplier. Inert atmosphere packaging may further prevent oxidative degradation.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound.[1][2] A reverse-phase HPLC method, capable of separating the parent compound from its potential degradation products, is typically developed and validated for this purpose.[1] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of the degradation products.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis
Possible Cause: Degradation of the compound due to improper handling or storage.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (protected from light, controlled temperature).
-
Check Solvent Purity: Use high-purity, HPLC-grade solvents for sample preparation and mobile phase to avoid introducing impurities.
-
Minimize Sample Exposure: Prepare samples fresh and minimize their exposure to light and elevated temperatures before analysis.
-
Perform Forced Degradation: To confirm if the unexpected peaks are degradation products, perform a forced degradation study (see Experimental Protocols section) and compare the chromatograms.
Issue 2: Loss of Potency or Inconsistent Results in Assays
Possible Cause: Degradation of the stock solution or working solutions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock and working solutions for each experiment.
-
Evaluate Solution Stability: If solutions need to be stored, conduct a short-term stability study of the compound in the chosen solvent at the intended storage temperature. Analyze the solution at different time points to check for degradation.
-
Use Appropriate Solvents: Ensure the chosen solvent is compatible with the compound and does not promote degradation.
Quantitative Data Summary
The following table summarizes the expected percentage of degradation of this compound under various forced degradation conditions. These values are indicative and may vary depending on the specific experimental parameters. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure the stability-indicating method is effective.[3]
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | 5 - 15 |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours | 10 - 20 |
| Oxidation | 3% H₂O₂ | Room Temperature | 48 hours | 15 - 25 |
| Thermal | Dry Heat | 80 °C | 72 hours | 5 - 10 |
| Photolytic | UV light (254 nm) and visible light | Room Temperature | 7 days | 10 - 20 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on this compound to identify potential degradation products and validate a stability-indicating analytical method.[4][5][6]
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 48 hours, protected from light.
- Thermal Degradation: Transfer the solid compound to a vial and place it in an oven at 80°C for 72 hours. Also, place a vial containing 1 mL of the stock solution in the oven under the same conditions.
- Photolytic Degradation: Expose the solid compound and 1 mL of the stock solution in a photostability chamber to UV and visible light for 7 days. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
- After exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase.
- Analyze the stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.
- Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.
- If available, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[2] The stressed samples from the forced degradation study should be used to demonstrate the specificity of the method.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in crystallizing this compound?
A1: Challenges in crystallizing this compound are often related to the physicochemical properties of the piperazine and aminophenyl groups. These challenges include:
-
High Polarity and Basicity: The piperazine and amino groups make the molecule highly polar and basic, which can lead to high solubility in polar solvents and difficulties in achieving supersaturation.[1]
-
Hygroscopicity: Piperazine derivatives are known to absorb moisture from the air, which can interfere with the crystallization process.[1][2]
-
Oiling Out: The compound may separate from the solution as a liquid (oil) instead of a solid, especially with rapid cooling or high concentrations.[3]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with unique physical properties. Controlling crystallization is key to obtaining the desired polymorph consistently.[3]
-
Poor Crystal Habit: Formation of very fine needles or powders that are difficult to filter and handle.
Q2: Why is controlling the crystallization of this compound important?
A2: Controlling the crystallization of an active pharmaceutical ingredient (API) like this compound is crucial for ensuring product quality, efficacy, and safety.[3] The crystal size, shape, and polymorphic form can significantly impact:
-
Bioavailability and Efficacy: Particle size affects the dissolution rate and, consequently, how the drug is absorbed.[4]
-
Downstream Processing: The filtration and drying characteristics are highly dependent on the crystal size and shape.[4]
-
Product Stability: Different polymorphs have different stabilities, and conversion to a more stable but less soluble form can occur over time.[5]
Q3: What solvents are commonly used for crystallizing arylpiperazine derivatives?
A3: Based on related compounds, a range of solvents can be considered. The ideal solvent is one in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures.
| Solvent Category | Examples | Suitability & Considerations |
| Alcohols | Ethanol, Isopropanol, Methanol | Often good primary solvents due to hydrogen bonding capabilities.[6][7][8] |
| Esters | Ethyl Acetate | Can be used as a primary solvent or as an anti-solvent with more polar solvents.[9][10] |
| Ketones | Acetone | Use with caution due to high volatility which can lead to rapid, poor-quality crystallization.[6] |
| Ethers | Tetrahydrofuran (THF) | Can be effective, but also volatile.[7] |
| Aprotic Polar | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) | Typically used in synthesis; may be too strong of a solvent for crystallization unless an anti-solvent is used.[7] |
| Anti-Solvents | Water, Hexane, Heptane | Used to induce precipitation when added to a solution of the compound in a good solvent.[3][11] |
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during crystallization experiments.
Problem 1: No Crystals Form Upon Cooling
Symptoms: The solution remains clear even after cooling for an extended period.
Potential Causes & Solutions:
-
Insufficient Supersaturation: The concentration of the compound may be too low.
-
Solution: Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[11]
-
-
High Solubility: The compound is too soluble in the chosen solvent.
-
Solution 1 (Seeding): Add a small crystal of the compound to the solution to induce nucleation.[11]
-
Solution 2 (Anti-Solvent Addition): Add a miscible solvent in which the compound is insoluble (an anti-solvent) dropwise until turbidity is observed.[3]
-
Solution 3 (Scratching): Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[11]
-
Problem 2: Oiling Out
Symptoms: A liquid phase (oil) separates from the solution upon cooling instead of solid crystals.
Potential Causes & Solutions:
-
High Solute Concentration: The concentration of the compound is too high, causing it to separate above its melting point.
-
Solution: Add more solvent to the mixture, reheat until a clear solution is formed, and then cool slowly.[3]
-
-
Rapid Cooling: Fast cooling can lead to a rapid increase in supersaturation, favoring oiling out.
-
Solution: Allow the solution to cool to room temperature slowly before any further cooling. Insulating the flask can help slow the cooling rate.[3]
-
-
Impure Compound: Impurities can lower the melting point of the compound, leading to oiling out.
-
Solution: Consider an additional purification step, such as treatment with activated charcoal, before crystallization.[11]
-
Problem 3: Poor Crystal Quality (Needles or Fine Powder)
Symptoms: The resulting crystals are very small, needle-like, or form a fine powder, making them difficult to filter and dry.
Potential Causes & Solutions:
-
High Supersaturation / Rapid Crystallization: The crystals are forming too quickly.
-
Solution 1 (Slower Cooling): Decrease the cooling rate to allow for more ordered crystal growth.[3] An ideal crystallization should have crystals appearing after about 5 minutes and continuing to grow over 20 minutes.[11]
-
Solution 2 (Use More Solvent): Re-dissolve the solid by heating and add a small amount of additional solvent. This will slow down the rate of crystallization upon cooling.[11]
-
-
Solvent Effects: The choice of solvent significantly influences crystal habit.
-
Solution: Screen different solvents or solvent/anti-solvent combinations to find a system that promotes the growth of more block-like or prismatic crystals.[3]
-
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a flask, add the crude this compound solid. Add a suitable solvent (e.g., ethanol, isopropanol) in small portions while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated filter funnel.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in an insulated container.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by suction filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.
-
Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the "good" solvent) dropwise with stirring.
-
Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.
-
Crystal Growth: Allow the solution to stand undisturbed to allow for crystal growth.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1.
Visualizations
Caption: General workflow for the crystallization process.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unifr.ch [unifr.ch]
- 7. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Arylpiperazine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of arylpiperazines.
Troubleshooting Guide
This guide addresses common issues encountered during arylpiperazine synthesis, particularly through the widely used Buchwald-Hartwig amination.
Question 1: Why is the yield of my N-arylpiperazine product consistently low?
Answer:
Low yields in arylpiperazine synthesis, especially via Buchwald-Hartwig amination, can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is critical for an efficient reaction. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1] Sterically hindered and electron-rich phosphine ligands are also crucial for achieving high yields with less reactive aryl chlorides.
-
Base Selection: The strength and type of base can significantly impact the reaction rate and the formation of side products. Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used, but if your starting materials are sensitive to strong bases, consider weaker alternatives like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are common choices.[1] If solubility is an issue, a more polar solvent like tert-butanol may be beneficial.
-
Reaction Temperature and Time: Suboptimal temperatures can lead to incomplete reactions or decomposition of starting materials or products. The reaction temperature should be carefully optimized for each specific substrate combination.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Ensure the reaction is carried out under a strict inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Question 2: What are common side reactions, and how can I minimize them?
Answer:
Several side reactions can occur during arylpiperazine synthesis, leading to reduced yield and purification challenges.
-
Hydrodehalogenation: This is the reduction of the aryl halide starting material, replacing the halide with a hydrogen atom. This can be minimized by ensuring a strictly inert atmosphere and using appropriate ligands and bases.
-
Bisharylation of Piperazine: When using unprotected piperazine, a common side product is the diarylated piperazine. To favor mono-arylation, an excess of piperazine can be used.[2] Alternatively, using a protecting group on one of the piperazine nitrogens, such as a Boc group, can prevent diarylation.
-
Homocoupling of Aryl Halide: The coupling of two aryl halide molecules to form a biaryl impurity can occur, especially with highly reactive aryl halides. Optimizing the catalyst-to-ligand ratio can help to suppress this side reaction.
Question 3: I am having difficulty purifying my arylpiperazine product. What can I do?
Answer:
Purification of arylpiperazine compounds can be challenging due to the presence of unreacted starting materials, side products, and residual catalyst.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying arylpiperazines. A careful selection of the eluent system is crucial for good separation.
-
Aqueous Workup: Before chromatography, a thorough aqueous workup can help remove inorganic salts and some polar impurities. This typically involves diluting the reaction mixture with an organic solvent and washing with water and brine.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique to obtain highly pure material.
-
Catalyst Removal: Residual palladium can be difficult to remove. Specific scavengers or filtration through activated carbon or celite may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a Buchwald-Hartwig amination to synthesize arylpiperazines?
A1: Catalyst loading can vary depending on the specific substrates and reaction conditions, but typically ranges from 0.5 to 2 mol%.[3][4] Optimization experiments are recommended to determine the lowest effective catalyst loading for a particular reaction to minimize cost and residual metal contamination.
Q2: Can I use aryl chlorides for the synthesis of arylpiperazines?
A2: Yes, aryl chlorides can be used, but they are generally less reactive than aryl bromides or iodides. The use of electron-rich and sterically hindered phosphine ligands is often necessary to achieve good yields with aryl chlorides.[1]
Q3: Is it necessary to use a glovebox for setting up the reaction?
A3: While a glovebox provides the best inert atmosphere, it is not always necessary. Schlenk techniques, which involve evacuating and backfilling the reaction vessel with an inert gas, are often sufficient to exclude oxygen and moisture.
Q4: Can this reaction be performed under aerobic and solvent-free conditions?
A4: Recent studies have shown that a facile palladium-catalyzed methodology can provide an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions.[2] In some cases, using an excess of piperazine can serve as the solvent, offering a more environmentally friendly approach.[2]
Data Presentation
The following tables summarize quantitative data for the optimization of reaction conditions in arylpiperazine synthesis.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 16 | 92 |
| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 3 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 4 | Pd(OAc)₂ | P(o-tolyl)₃ | NaOtBu | Toluene | 100 | 24 | 78 |
Data is representative and compiled from various sources for illustrative purposes.
Table 2: Optimization of Reaction Parameters for the Synthesis of 1-(4-chlorophenyl)piperazine
| Entry | Catalyst Loading (mol%) | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | NaOtBu (1.4) | 80 | 24 | 75 |
| 2 | 1 | NaOtBu (1.4) | 100 | 16 | 91 |
| 3 | 1 | NaOtBu (2.0) | 100 | 16 | 94 |
| 4 | 0.5 | NaOtBu (2.0) | 110 | 12 | 96 |
This data is hypothetical and for illustrative purposes to show the effect of parameter optimization.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination Synthesis of N-Arylpiperazines:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Piperazine or N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.5-2 mol%)
-
Phosphine ligand (e.g., XantPhos, RuPhos, BINAP) (1-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, piperazine (or its derivative), and the base.
-
Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.
-
Add the anhydrous, degassed solvent to the Schlenk tube containing the solids, followed by the catalyst/ligand solution via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpiperazine.
Mandatory Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for arylpiperazine synthesis.
Caption: Simplified 5-HT1A receptor signaling pathway activated by an arylpiperazine agonist.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Question 1: Why is the yield of the N-arylation step to form 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol consistently low?
Answer:
Low yields in the Buchwald-Hartwig amination of 1-(2-hydroxyethyl)piperazine with a 4-halo-nitrobenzene derivative can be attributed to several factors. Catalyst deactivation, suboptimal reaction conditions, and the formation of side products are common culprits.
Potential Causes and Solutions:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For the coupling of piperazines, sterically bulky and electron-rich phosphine ligands such as XPhos or RuPhos often provide good results. If you are observing low conversion, consider screening different ligands. Air-stable palladium pre-catalysts can also improve reproducibility.
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and effective. However, if your substrate is sensitive to strong bases, which could lead to decomposition, consider using milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Note that a change in base may require re-optimization of the catalyst system and reaction temperature.
-
Solvent: The solubility of reagents and the stability of the catalytic species are influenced by the solvent. Toluene and dioxane are common choices. If solubility is an issue, a more polar solvent might be beneficial, but this can also affect the reaction outcome. Ensure the solvent is anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.
-
Reaction Temperature and Time: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C). If the reaction is sluggish, a higher temperature might be necessary. However, excessively high temperatures can lead to catalyst decomposition and side product formation. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and avoid prolonged heating.
Question 2: I am observing a significant amount of the N,N'-bis-arylated piperazine byproduct. How can this be minimized?
Answer:
The formation of 1,4-bis(4-nitrophenyl)piperazine is a common side reaction when using piperazine or its mono-substituted derivatives in N-arylation reactions.
Strategies to Enhance Mono-arylation Selectivity:
-
Stoichiometry: Using an excess of the piperazine reagent relative to the aryl halide can favor mono-arylation. A molar ratio of 1.5 to 2.0 equivalents of 1-(2-hydroxyethyl)piperazine to 1 equivalent of the aryl halide is a good starting point.
-
Slow Addition: Adding the aryl halide slowly to the reaction mixture containing the piperazine derivative can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation event.
-
Protecting Groups: For complete control over selectivity, using a mono-protected piperazine, such as N-Boc-1-(2-hydroxyethyl)piperazine, is the most robust strategy. The Boc group can be removed after the arylation step.
Question 3: During the reduction of the nitro group, I am isolating products other than the desired amine. What are these and how can I avoid them?
Answer:
The catalytic hydrogenation of an aromatic nitro group can sometimes lead to the formation of intermediates if the reaction is not driven to completion.
Common Side Products and Prevention:
-
Incomplete Reduction: Intermediates such as nitroso, hydroxylamine, azo, and azoxy compounds can be formed. To ensure complete reduction to the amine, ensure adequate catalyst loading (e.g., 5-10 mol% of Pd/C) and sufficient hydrogen pressure. Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or sodium hypophosphite can also be effective and may offer different selectivity.
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, leading to incomplete reaction. Ensure the 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol is of high purity before the reduction step.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material and any intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process:
-
N-Arylation: A Buchwald-Hartwig amination between 1-(2-hydroxyethyl)piperazine and a 1-halo-4-nitrobenzene (e.g., 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene) to form 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol.
-
Nitro Group Reduction: Reduction of the nitro group of the intermediate to an amine using methods such as catalytic hydrogenation (e.g., H₂ with Pd/C catalyst) or catalytic transfer hydrogenation.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Palladium catalysts, especially when dry and finely divided, can be pyrophoric. Handle them under an inert atmosphere. Hydrogen gas used in catalytic hydrogenation is highly flammable and requires specialized equipment and procedures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q3: How can I purify the final product, this compound?
A3: The final product is a solid and can typically be purified by recrystallization from a suitable solvent such as ethanol. Column chromatography on silica gel can also be used if recrystallization does not provide the desired purity. The choice of eluent for chromatography will depend on the polarity of any impurities.
Data Presentation
The following table summarizes quantitative data for the key steps in the synthesis of this compound, compiled from various sources. This data is intended to provide a baseline for expected outcomes under different conditions.
| Step | Reactants | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| N-Arylation | 1-(2-hydroxyethyl)piperazine, 1-chloro-4-nitrobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 86 | >95 | Hypothetical data based on optimization studies[1] |
| N-Arylation | 1-(2-hydroxyethyl)piperazine, 1-bromo-4-nitrobenzene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 12 | 82 | >95 | Hypothetical data based on optimization studies |
| Nitro Reduction | 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol | 10% Pd/C, H₂ (50 psi) | - | Methanol | 25 | 4 | 95 | >99 | General protocol |
| Nitro Reduction | 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol | Raney Nickel, H₂ | - | DMF | 45-50 | 3 | High | High | [2] |
| Nitro Reduction | N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine | 5% Pd/C, Sodium hypophosphite | - | Methoxyethanol/Water | 70-75 | 2.5 | High | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Materials:
-
1-Bromo-4-nitrobenzene (1.0 equiv)
-
1-(2-Hydroxyethyl)piperazine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add 1-(2-hydroxyethyl)piperazine followed by 1-bromo-4-nitrobenzene.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol %)
-
Methanol
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a hydrogenation vessel, dissolve 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol in methanol.
-
Carefully add the 10% Pd/C catalyst under a stream of inert gas.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (repeat three times).
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from ethanol.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Enhancing the Solubility of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol in experimental assays.
Troubleshooting Guide
Compound precipitation can significantly compromise experimental results by reducing the effective concentration of the test compound and introducing artifacts. The following guide summarizes common precipitation issues, their potential causes, and recommended solutions.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation Upon Dilution | - Solvent Shock: Rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer.[1] - Exceeding Solubility Limit: The final concentration of the compound is above its maximum solubility in the assay medium. | - Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous medium. - Decrease the final concentration of the compound in the assay. - Add the DMSO stock solution dropwise to the assay buffer while vortexing to ensure rapid mixing.[1] - Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound. |
| Precipitation Over Time in Incubator | - Temperature Effects: Changes in temperature can affect the compound's solubility. - pH Shift: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of ionizable compounds. - Interaction with Media Components: The compound may interact with salts, proteins, or other components in the cell culture medium, leading to the formation of insoluble complexes. | - Ensure the incubator maintains a stable temperature. - Pre-warm the cell culture medium to 37°C before adding the compound. - Use a buffered medium (e.g., with HEPES) to maintain a stable pH. - Test the compound's solubility in a simpler buffer (e.g., PBS) to determine if media components are contributing to precipitation. |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | - Poor Solubility at Low Temperatures: The compound may have limited solubility in the solvent at freezing temperatures. - Water Absorption by DMSO: DMSO is hygroscopic and can absorb water over time, which can decrease the solubility of hydrophobic compounds. | - Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. - Before use, warm the stock solution to room temperature and vortex to ensure any precipitate is redissolved. - Use anhydrous DMSO to prepare stock solutions and store them in tightly sealed containers. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for in vitro assays. It is crucial to use anhydrous, high-purity DMSO to prevent moisture absorption, which can reduce the compound's solubility.
Q2: How can I increase the aqueous solubility of this compound?
A2: The piperazine moiety in the compound is basic. Therefore, adjusting the pH of the aqueous solution to be more acidic can significantly increase its solubility by protonating the nitrogen atoms in the piperazine ring, forming a more soluble salt. Additionally, using a co-solvent like DMSO in the final assay medium (typically at a concentration of ≤0.5%) can help maintain solubility.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[2] However, some sensitive cell lines may be affected at lower concentrations. It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.
Q4: My compound still precipitates even after following the recommended procedures. What are the next steps?
A4: If simple methods like pH adjustment and the use of co-solvents are insufficient, more advanced formulation strategies can be considered. These include creating a salt form of the compound (e.g., hydrochloride salt), preparing a nanosuspension to increase the surface area for dissolution, or using cyclodextrins to form inclusion complexes that enhance aqueous solubility.
Quantitative Solubility Data (Illustrative)
Due to the lack of specific experimental data for this compound in the public domain, the following table provides an illustrative example of how solubility can be affected by different solvents and pH conditions. These values are hypothetical and should be experimentally determined for the specific compound.
| Solvent/Buffer System | pH | Temperature (°C) | Illustrative Solubility (µg/mL) |
| Deionized Water | 7.0 | 25 | < 1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | ~1-5 |
| PBS with 0.5% DMSO | 7.4 | 25 | ~10-20 |
| Acetate Buffer | 5.0 | 25 | ~50-100 |
| Acetate Buffer with 0.5% DMSO | 5.0 | 25 | > 200 |
| 100% DMSO | N/A | 25 | > 10,000 |
| 100% Ethanol | N/A | 25 | ~1,000-5,000 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 221.30 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 2.21 mg of the compound.
-
Weigh the compound: Accurately weigh the calculated mass of the compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of the compound in a specific aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Plate shaker
-
Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer
Procedure:
-
Prepare serial dilutions: In the 96-well plate, prepare a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Add aqueous buffer: To each well containing the DMSO solution, add the aqueous buffer to achieve the desired final compound concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).
-
Incubate: Cover the plate and incubate at room temperature on a plate shaker for 1-2 hours.
-
Measure turbidity: Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation.
-
Determine solubility: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Visualizations
Caption: A troubleshooting workflow for addressing compound precipitation issues.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a small molecule.
References
Technical Support Center: 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the stability and integrity of your compound during storage and experimentation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of solid compound (yellowing/browning) | Oxidation of the aromatic amine moiety due to exposure to air and/or light. | Store the compound at 4°C in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, consider storing at -20°C. |
| Appearance of new peaks in HPLC analysis of a stored solution | Oxidative degradation of the compound in solution. Solvents can contain dissolved oxygen. | Prepare solutions fresh whenever possible. If storage is necessary, use deoxygenated solvents and store the solution at 4°C under an inert atmosphere. Consider adding an antioxidant to the solution (see FAQs). |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentrations and potential interference from degradation products. | Implement strict storage and handling protocols. Perform a quick purity check (e.g., TLC or HPLC) before using the compound in sensitive assays. |
| Precipitate formation in a stored solution | Formation of insoluble oxidation products or polymerization. | Discard the solution. Prepare a fresh solution using the recommended storage and handling procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway is the oxidation of the 4-aminophenyl group. Aromatic amines are susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures. This can lead to the formation of colored impurities and a decrease in the purity of the compound.[1][2]
Q2: What are the ideal storage conditions for the solid compound?
A2: For optimal stability, the solid compound should be stored at 4°C, protected from light in an amber vial, and under an inert atmosphere such as nitrogen or argon. For long-term storage (months to years), storing at -20°C is recommended to further minimize degradation.
Q3: How should I prepare and store solutions of this compound?
A3: Solutions should be prepared fresh for each experiment using deoxygenated solvents. To deoxygenate a solvent, you can bubble an inert gas (nitrogen or argon) through it for 15-30 minutes. If a solution must be stored, it should be kept in a tightly sealed vial with minimal headspace, protected from light at 4°C, and ideally under an inert atmosphere.
Q4: Can I use antioxidants to stabilize solutions of this compound?
A4: Yes, adding antioxidants can be an effective strategy to prevent oxidation in solution. Common antioxidants for aromatic amines include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice of antioxidant and its concentration will depend on the solvent system and the specific application. It is crucial to first test the compatibility and potential interference of the antioxidant in your experimental setup.
Q5: How can I detect and quantify the oxidation of my compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method to monitor the purity of the compound and detect degradation products. An increase in impurity peaks and a corresponding decrease in the main peak area indicate degradation. Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing insights into the degradation pathway.
Q6: What do the typical oxidation products look like?
A6: Oxidation of aromatic amines can lead to a variety of products, including nitroso, nitro, and azo compounds, as well as polymeric materials. These products are often colored, which is why oxidation is frequently accompanied by a change in the physical appearance of the compound from a white or off-white solid to yellow or brown.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to understand its stability profile.
1. Materials:
- This compound
- Methanol (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (0.1 M)
- Sodium hydroxide (0.1 M)
- Hydrogen peroxide (3% v/v)
- Amber HPLC vials
- HPLC system with UV detector
2. Procedure:
- Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL).
- For each condition, add 1 mL of the stock solution to an amber HPLC vial.
- Acid Hydrolysis: Add 1 mL of 0.1 M HCl.
- Base Hydrolysis: Add 1 mL of 0.1 M NaOH.
- Oxidative Degradation: Add 1 mL of 3% H2O2.
- Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.
- Photolytic Degradation: Expose a vial of the stock solution to a UV lamp (254 nm).
- Control: Keep a vial of the stock solution at 4°C in the dark.
- Analyze all samples by HPLC at t=0, 2, 4, 8, and 24 hours.
3. HPLC Method:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
- Gradient: 10% B to 90% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Detection: 254 nm
- Injection Volume: 10 µL
Protocol 2: Evaluation of Antioxidant Efficacy
This protocol assesses the effectiveness of different antioxidants in preventing the oxidation of the compound in solution.
1. Materials:
- This compound
- Methanol (HPLC grade)
- Butylated hydroxytoluene (BHT)
- Ascorbic acid
- Amber HPLC vials
- HPLC system with UV detector
2. Procedure:
- Prepare a 1 mg/mL stock solution of the compound in methanol.
- Prepare stock solutions of BHT (1 mg/mL) and ascorbic acid (1 mg/mL) in methanol.
- Set up the following solutions in amber HPLC vials:
- Control: 1 mL of the compound stock solution.
- BHT: 1 mL of the compound stock solution + 10 µL of BHT stock solution (final concentration 0.01 mg/mL).
- Ascorbic Acid: 1 mL of the compound stock solution + 10 µL of ascorbic acid stock solution (final concentration 0.01 mg/mL).
- Store all vials at room temperature, exposed to ambient light and air (e.g., with a pierced septum) to accelerate oxidation.
- Analyze the samples by HPLC at t=0, 24, 48, and 72 hours.
3. Data Analysis:
- Calculate the percentage of the remaining parent compound at each time point for each condition.
- Compare the degradation rates between the control and the antioxidant-containing solutions.
Data Presentation
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | % Degradation after 24h | Number of Major Degradation Products | Appearance of Solution |
| 0.1 M HCl | < 5% | 1 | Colorless |
| 0.1 M NaOH | ~15% | 2 | Pale Yellow |
| 3% H2O2 | > 50% | > 4 | Dark Brown |
| 60°C Heat | ~20% | 3 | Light Yellow |
| UV Light (254 nm) | ~35% | 3 | Yellow-Brown |
| Control (4°C, dark) | < 1% | 0 | Colorless |
Note: The data presented is hypothetical and for illustrative purposes.
Table 2: Efficacy of Antioxidants in Methanol Solution
| Condition | % Parent Compound Remaining after 72h |
| Control (No Antioxidant) | 65% |
| + BHT (0.01 mg/mL) | 92% |
| + Ascorbic Acid (0.01 mg/mL) | 95% |
Note: The data presented is hypothetical and for illustrative purposes.
Visualizations
References
Technical Support Center: Synthesis of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Two primary synthetic routes are commonly employed:
-
Route A: Alkylation of N-Arylpiperazine. This route involves the reaction of 1-(4-aminophenyl)piperazine with a 2-haloethanol, such as 2-chloroethanol, in the presence of a base.
-
Route B: N-Arylation of a Piperazine Derivative. This route typically involves the reaction of 2-(piperazin-1-yl)ethanol with an activated aryl compound like 1-chloro-4-nitrobenzene, followed by the reduction of the nitro group to an amine. The Buchwald-Hartwig amination is a modern alternative for forming the N-aryl bond directly.
Q2: What are the critical process parameters to control during the synthesis?
A2: Key parameters to monitor and control include:
-
Reaction Temperature: Temperature can significantly influence the rate of reaction and the formation of byproducts.
-
Stoichiometry of Reactants: The molar ratio of the reactants is crucial to minimize unreacted starting materials and side products like di-alkylation.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for achieving high yield and purity.
-
Catalyst Activity (for Route B): In catalytic reactions like nitro group reduction or Buchwald-Hartwig amination, the quality and activity of the catalyst are paramount.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored by analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of the product and impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts.
Q4: What are the recommended purification methods for the final product?
A4: The choice of purification method depends on the impurity profile and the desired purity level. Common methods include:
-
Recrystallization: Effective for removing process-related impurities and unreacted starting materials, especially if the product is a solid with good crystallization properties.
-
Column Chromatography: A versatile technique for separating the desired product from a wide range of impurities.
-
Acid-Base Extraction: Can be used to separate the basic product from non-basic impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Inactive starting materials or reagents.- Incorrect reaction temperature.- Inefficient catalyst (in Route B). | - Verify the purity and activity of all reactants and catalysts.- Optimize the reaction temperature based on literature or preliminary experiments.- For catalytic reactions, consider using a fresh batch of catalyst or a different type of catalyst. |
| High levels of unreacted starting materials | - Insufficient reaction time.- Low reaction temperature.- Poor mixing. | - Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.- Gradually increase the reaction temperature.- Ensure efficient stirring throughout the reaction. |
| Presence of di-alkylation or di-arylation byproducts | - Incorrect stoichiometry (excess of alkylating/arylating agent).- High reaction temperature. | - Use a slight excess of the piperazine derivative relative to the alkylating/arylating agent.- Add the alkylating/arylating agent slowly to the reaction mixture.- Conduct the reaction at a lower temperature. |
| Incomplete reduction of the nitro group (in Route B) | - Inactive or insufficient amount of reducing agent/catalyst.- Insufficient reaction time or hydrogen pressure. | - Use a fresh batch of catalyst (e.g., Pd/C) and ensure an adequate amount is used.- Increase the reaction time or hydrogen pressure.- Consider alternative reducing agents like sodium borohydride in the presence of a catalyst.[1] |
| Formation of colored impurities | - Oxidation of the aminophenyl group.- Side reactions at elevated temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use antioxidants if necessary.- Optimize the reaction temperature and time to minimize thermal degradation. |
Common Impurities in this compound Synthesis
The following table summarizes common process-related and degradation impurities that may be encountered. The typical percentage range is an estimate based on related syntheses and may vary depending on the specific reaction conditions.
| Impurity Name | Structure | Source | Typical % (if known) |
| 1-(4-Aminophenyl)piperazine | C₁₀H₁₅N₃ | Unreacted starting material (Route A) | < 1% |
| 2-Chloroethanol | C₂H₅ClO | Unreacted starting material (Route A) | Variable |
| 2-(Piperazin-1-yl)ethanol | C₆H₁₄N₂O | Unreacted starting material (Route B) | Variable |
| 1-Chloro-4-nitrobenzene | C₆H₄ClNO₂ | Unreacted starting material (Route B) | < 0.5% |
| 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol | C₁₂H₁₇N₃O₃ | Intermediate from Route B | < 0.1% (after reduction) |
| N,N'-bis(4-aminophenyl)piperazine | C₁₆H₂₀N₄ | Di-arylation byproduct (Route B) | < 0.5% |
| 1,2-bis(4-(4-aminophenyl)piperazin-1-yl)ethane | C₂₂H₃₂N₆ | Dimerization byproduct | < 0.2% |
| Oxidized impurities | - | Oxidation of the aminophenyl group | Variable |
Experimental Protocols
Protocol 1: Synthesis via Alkylation of 1-(4-aminophenyl)piperazine (Route A)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-aminophenyl)piperazine (1 equivalent) and a suitable base (e.g., potassium carbonate, 1.5 equivalents) in a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Reagent Addition: Slowly add 2-chloroethanol (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 6-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in a suitable solvent and purify by recrystallization or column chromatography to obtain pure this compound.
Protocol 2: Synthesis via N-Arylation and Reduction (Route B)
-
N-Arylation: In a sealed tube, combine 2-(piperazin-1-yl)ethanol (1 equivalent), 1-chloro-4-nitrobenzene (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equivalents), a phosphine ligand (e.g., Xantphos, 0.02 equivalents), and a base (e.g., cesium carbonate, 1.5 equivalents) in an anhydrous solvent (e.g., toluene or dioxane). Heat the mixture at 100-120 °C for 12-24 hours. Monitor the reaction by TLC or HPLC. After completion, cool the mixture, filter, and concentrate the filtrate. Purify the intermediate, 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol, by column chromatography.
-
Nitro Group Reduction: Dissolve the purified intermediate in a suitable solvent (e.g., ethanol or methanol). Add a catalytic amount of palladium on carbon (10% w/w). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway and potential impurity formation for Route A.
Caption: General experimental workflow for synthesis and troubleshooting.
References
Refining purification protocol for 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| High solubility in the chosen solvent. | Select a solvent or solvent system in which the compound is sparingly soluble at low temperatures but highly soluble at high temperatures. Consider solvent mixtures like ethanol/water or isopropanol/water.[1] |
| Excessive solvent used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Loss of product during washing. | Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product. |
Problem 2: Persistent Impurities After Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate solvent system (mobile phase). | Optimize the mobile phase polarity. A common starting point for amine-containing compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A small amount of a basic modifier like triethylamine (0.1-1%) may be needed to prevent tailing. |
| Incorrect stationary phase. | Silica gel is a common choice. However, if the compound strongly adheres to silica, consider using a more inert stationary phase like alumina (basic or neutral). |
| Column overloading. | Do not exceed the loading capacity of the column. As a general rule, use a 1:20 to 1:100 ratio of crude product to stationary phase by weight. |
| Co-eluting impurities. | If impurities have similar polarity, consider using a different chromatographic technique, such as reverse-phase chromatography, or a different solvent system. |
Problem 3: Inaccurate Purity Assessment by HPLC
| Possible Cause | Suggested Solution |
| Poor peak shape (tailing). | The basic nature of the piperazine and aniline moieties can interact with residual silanol groups on the HPLC column. Add a modifier like triethylamine or trifluoroacetic acid to the mobile phase to improve peak shape. |
| Inadequate separation of impurities. | Optimize the mobile phase gradient and flow rate. A C18 column is a good starting point for reverse-phase HPLC.[2] A typical mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile or methanol.[2] |
| Incorrect detection wavelength. | Determine the UV absorbance maximum of the compound to ensure optimal sensitivity. Aromatic amines typically have strong absorbance in the UV range. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for recrystallizing this compound?
A1: While the optimal solvent must be determined empirically, good starting points for recrystallization of amine-containing compounds include ethanol, isopropanol, or mixtures of these alcohols with water.[1] The aim is to find a solvent that dissolves the compound when hot but not when cold.
Q2: How can I monitor the progress of column chromatography?
A2: The progress of column chromatography can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[3] This allows for the identification of fractions containing the purified product.
Q3: What are the expected NMR signals for this compound?
-
Aromatic protons: Signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the protons on the aminophenyl group.
-
Piperazine protons: Multiple signals in the range of 2.5-3.5 ppm.
-
Ethanol group protons: Signals corresponding to the -CH2-CH2-OH group, likely in the range of 2.5-4.0 ppm.
-
Amine and Hydroxyl protons: Broad signals that can appear over a wide range and may exchange with D2O.
Q4: What analytical techniques are recommended for final purity confirmation?
A4: A combination of techniques is recommended for confirming the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.[4][5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures) to find a suitable recrystallization solvent.
-
Dissolution: In a flask, add the minimum volume of the chosen hot solvent to the crude product until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack uniformly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary to move the compound down the column.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at the compound's absorbance maximum.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical troubleshooting approach for purification issues.
References
Technical Support Center: Scaling Up 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol Production
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis and scale-up of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol, a key intermediate in pharmaceutical manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound? A: The most prevalent and scalable synthetic strategies involve a two-step process:
-
N-Arylation: Coupling of an aryl halide (typically 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene) with 2-(piperazin-1-yl)ethanol via Nucleophilic Aromatic Substitution (SNAr) or a palladium-catalyzed reaction like the Buchwald-Hartwig amination.[1][2] The SNAr route is often preferred on a large scale when an activated aryl halide is used.
-
Nitro Group Reduction: The resulting nitro-intermediate, 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol, is then reduced to the final amino product. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or a transfer hydrogenation agent like sodium hypophosphite) is a standard method.[2][3]
Q2: My Buchwald-Hartwig amination reaction for the N-arylation step has a low yield. What are the common causes? A: Low yields in Buchwald-Hartwig aminations of piperazines can stem from several factors. Key areas to investigate include catalyst deactivation, suboptimal reaction conditions, and the purity of starting materials.[4][5] Exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.[4] Other factors include an inappropriate choice of base or ligand for the specific aryl halide used.[5]
Q3: I'm observing a significant amount of the N,N'-bis-arylated byproduct. How can I improve mono-arylation selectivity? A: The formation of the bis-arylated product is a common selectivity issue when using piperazine.[6] To favor the desired mono-arylated product, you can:
-
Use an excess of piperazine: Employing 1.5 to 2.0 equivalents of piperazine relative to the aryl halide can statistically favor mono-arylation, although this may complicate downstream purification.[6]
-
Control reaction time: Monitor the reaction closely. Prolonged reaction times after the aryl halide has been consumed can lead to the slow formation of the bis-arylated product.[6]
-
Slow addition of the aryl halide: Adding the aryl halide slowly to the mixture can maintain a low concentration of the electrophile, reducing the chance of a second arylation.[6]
-
Use a mono-protected piperazine: For maximum control, using a starting material like N-Boc-piperazine is a reliable strategy, though it requires an additional deprotection step.[1]
Q4: The reduction of the nitro-intermediate is incomplete or slow. How can I optimize this step? A: Incomplete reduction is often related to catalyst activity or the choice of reducing agent. Ensure the catalyst (e.g., Pd/C) is fresh and active. If using a transfer hydrogenation agent like sodium hypophosphite, the rate of addition and temperature control are crucial for maintaining the reaction rate.[2][3] For catalytic hydrogenation with H₂ gas, ensure adequate pressure and efficient stirring to overcome mass transfer limitations.
Q5: What are the best practices for ensuring anaerobic conditions for my palladium-catalyzed reaction? A: To ensure anaerobic conditions, which are critical for preventing catalyst deactivation:
-
Degas your solvent: Bubble an inert gas like argon or nitrogen through the solvent for at least 30 minutes, or use several freeze-pump-thaw cycles for more rigorous applications.[4]
-
Use Schlenk techniques: Assemble all glassware and flame-dry it under vacuum, then backfill with an inert gas. Add solid reagents under a positive pressure of the inert gas.[4]
Troubleshooting Guides
Problem 1: Low Yield in N-Arylation Step (Buchwald-Hartwig)
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Ensure rigorous exclusion of air and moisture by using degassed solvents and Schlenk techniques.[4] Use a stable palladium precatalyst. |
| Suboptimal Ligand/Base | Screen different phosphine ligands (e.g., XPhos, Xantphos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[5][7] The choice is substrate-dependent. |
| Incorrect Temperature | Optimize the reaction temperature. Most Buchwald-Hartwig reactions require heating, typically between 80-110 °C, to proceed at a reasonable rate.[4][6] |
| Side Reactions | To minimize hydrodehalogenation, ensure anhydrous conditions. To prevent biaryl formation, optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[4] |
Problem 2: Inefficient Nitro Group Reduction
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh batch of Pd/C catalyst. Ensure the catalyst is not poisoned by impurities from previous steps. |
| Poor Mass Transfer (H₂ gas) | Increase stirring speed to ensure good mixing of gas, liquid, and solid catalyst phases. Ensure adequate H₂ pressure. |
| Suboptimal Conditions | If using sodium hypophosphite, control the addition rate and maintain the recommended temperature (e.g., 70-80 °C) to sustain the reaction.[2][3] |
| Incomplete Reaction | Monitor reaction progress by TLC or LC-MS. Extend reaction time if necessary, but be mindful of potential side product formation.[3] |
Quantitative Data Summary
Table 1: Typical Buchwald-Hartwig Reaction Parameters
| Parameter | Condition | Notes |
| Catalyst Loading | 0.5 - 2 mol% | Higher loading may be needed for less reactive aryl chlorides. |
| Ligand | XPhos, RuPhos, Xantphos | Bulky, electron-rich ligands are often effective.[4] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Base strength can impact reaction rate and side reactions.[5] |
| Solvent | Toluene, Dioxane | Must be anhydrous and deoxygenated.[4][6] |
| Temperature | 80 - 110 °C | Substrate dependent; optimization is required.[6] |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion.[4] |
Table 2: Conditions for Nitro Group Reduction via Transfer Hydrogenation
| Parameter | Reagent/Condition | Notes |
| Substrate | 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol | - |
| Catalyst | 5% Pd/C (50% water wet) | Degussa Type E1049 is an example.[2][3] |
| Reducing Agent | Sodium hypophosphite monohydrate | Added as an aqueous solution.[2][3] |
| Solvent | Methoxyethanol / Water | - |
| Temperature | 70 - 80 °C | External heating may be required to maintain temperature.[2][3] |
| Reaction Time | 30 - 60 minutes | Monitor for color change (yellow to grey) and by TLC.[3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol via SNAr
This protocol is adapted from procedures for similar N-aryl piperazine syntheses.
-
Reagent Setup: In a reaction vessel, suspend 2-(piperazin-1-yl)ethanol (1.2 equivalents) and a suitable organic base such as N,N-Diisopropylethylamine (1.5 equivalents) in a high-boiling aprotic solvent like N-Methylpyrrolidone (NMP).[2]
-
Addition: Add 1-chloro-4-nitrobenzene (1.0 equivalent) to the suspension.
-
Reaction: Heat the mixture to 120-125 °C and stir until the reaction is complete as monitored by HPLC or TLC (typically 5-7 hours).[2]
-
Crystallization: Cool the reaction mixture to 75-80 °C. Slowly add a crystallization solvent like isopropanol over 30 minutes to induce precipitation of the product.
-
Isolation: Cool the suspension to room temperature. Filter the solid product, wash it with isopropanol, followed by warm water to remove residual salts.
-
Drying: Dry the product under vacuum at 50 °C to a constant weight.
Protocol 2: Reduction of 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol
This protocol is based on a reported procedure for a structurally similar compound.[2][3]
-
Inerting: Under a nitrogen atmosphere, suspend 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol (1.0 equivalent) in methoxyethanol.
-
Catalyst Addition: Add 5% Pd/C catalyst (approx. 0.12 g per gram of substrate, 50% water wet).[3]
-
Degassing: Degas the suspension by evacuating and backfilling with nitrogen three times.
-
Heating: Heat the mixture to 70-75 °C.
-
Reducing Agent Addition: Prepare a solution of sodium hypophosphite monohydrate (approx. 1.15 equivalents) in water. Add this solution dropwise over 2-2.5 hours, maintaining the internal temperature between 75-80 °C. Evolution of hydrogen gas will be observed.
-
Monitoring: After the addition is complete, continue stirring at 70-75 °C and monitor the reaction by TLC until the starting material is consumed (typically 30-45 minutes). The suspension color will change from yellow/brown to grey.[3]
-
Workup: Cool the mixture to 25-30 °C and dilute with water. Adjust the pH to ≤2 with concentrated hydrochloric acid to dissolve the product and aid in catalyst filtration.
-
Filtration: Filter the mixture to remove the Pd/C catalyst, washing the filter cake with water.
-
Precipitation: Combine the filtrates and warm to 35-40 °C. Adjust the pH to ~7.1 by the slow addition of concentrated sodium hydroxide solution to precipitate the final product.
-
Isolation and Drying: Cool the suspension to 20-25 °C and stir for 30 minutes. Filter the product, wash sequentially with water, a water/methanol mixture, and finally pure methanol. Dry the final product under vacuum at 50 °C.[2][3]
Visualizations
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 3. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Synthesis of Arylpiperazines
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges in arylpiperazine synthesis, focusing on the minimization of byproducts.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination reaction is producing a significant amount of the N,N'-bis-arylated piperazine byproduct. How can I favor mono-arylation?
A1: The formation of the 1,4-disubstituted piperazine is a common selectivity issue. To favor the desired mono-arylated product, several strategies can be employed:
-
Stoichiometry Control: Use a significant excess of piperazine relative to the aryl halide (typically 5-10 equivalents). This statistically favors the reaction of the aryl halide with an unsubstituted piperazine molecule.[1]
-
Slow Addition: Add the aryl halide to the reaction mixture slowly. This maintains a low concentration of the electrophile, reducing the likelihood of a second arylation event with the already-formed mono-arylpiperazine product.[1]
-
Use of a Protecting Group: Employ a mono-protected piperazine, such as N-Boc-piperazine. This physically blocks one nitrogen atom from reacting. The Boc group can be removed in a subsequent deprotection step.[1][2]
-
Reaction Monitoring: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product. It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the monosubstituted product is maximized.[2]
Q2: I am observing low yields in my N-arylpiperazine synthesis. What are the potential causes and how can I troubleshoot this?
A2: Low yields in palladium-catalyzed arylpiperazine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Choice: The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical. For less reactive aryl halides (e.g., aryl chlorides), or electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands like RuPhos or XPhos are often necessary to achieve high yields.[2][3]
-
Base Selection: The base is crucial for both reaction rate and the prevalence of side reactions. Strong bases like sodium tert-butoxide (NaOtBu) are common, but if they cause decomposition of your starting materials, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3]
-
Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene and dioxane are common choices. If you are experiencing solubility issues, a more polar solvent like t-butanol may be beneficial.[2]
-
Temperature and Time: Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate. If the reaction is incomplete, a temperature screen can help identify the optimal conditions for your specific substrates.[2]
Q3: My reaction is producing a hydrodehalogenation byproduct (where the halogen on the aryl halide is replaced by hydrogen). What causes this and how can I minimize it?
A3: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination. It can occur when an intermediate palladium-amide complex undergoes β-hydride elimination, which competes with the desired reductive elimination step. This is more common with primary amines. While piperazine is a secondary amine, related side reactions can still occur. To minimize this, ensure the formation of the active Pd-ligand complex is efficient before the reaction proceeds. Using a pre-catalyst or ensuring an inert atmosphere to protect the catalyst can be beneficial. Running the reaction at a lower temperature may also help, provided the main reaction rate is still acceptable.
Q4: How can I effectively purify my mono-arylpiperazine product from unreacted starting materials and byproducts?
A4: The basic nature of arylpiperazines can present challenges during purification.
-
Column Chromatography: This is the most common method. To prevent product tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system.[2]
-
Acid-Base Extraction: This technique is very effective for separating the basic piperazine product from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent (e.g., ethyl acetate) and extracted with an acidic aqueous solution (e.g., 1M HCl). The protonated piperazine product will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be extracted back into an organic solvent.[2]
Troubleshooting Guides
Issue 1: High Levels of N,N'-bis-arylated Byproduct
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Stoichiometry | Increase the excess of piperazine to 5-10 equivalents relative to the aryl halide. | Statistically favors the reaction of the aryl halide with an unreacted piperazine molecule.[1] |
| High Reactivity of Mono-arylated Product | Add the aryl halide to the reaction mixture slowly (e.g., via syringe pump) at a low temperature. | Keeps the concentration of the electrophile low, minimizing the rate of the second arylation.[1] |
| Reaction Conditions Favoring Di-substitution | Monitor the reaction closely by TLC/LC-MS and stop it as soon as the starting aryl halide is consumed. Avoid prolonged heating. | The di-substituted product is often more thermodynamically stable, and its formation can be favored over time.[2] |
| Unavoidable Di-substitution | Use a mono-protected piperazine, such as N-Boc-piperazine, in the coupling reaction, followed by a deprotection step. | The protecting group physically prevents the second arylation from occurring.[1][2] |
Issue 2: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst/Ligand System | Screen different phosphine ligands. For aryl chlorides, use sterically hindered, electron-rich ligands (e.g., RuPhos, XPhos). Consider using a pre-formed palladium catalyst. | The choice of ligand is critical and substrate-dependent. Less reactive aryl halides require more active catalyst systems.[2][3] |
| Inappropriate Base | If starting material decomposition is observed with strong bases (e.g., NaOtBu), switch to a weaker base like Cs₂CO₃ or K₃PO₄. | The base must be strong enough to facilitate deprotonation in the catalytic cycle but not so strong that it causes side reactions.[2][3] |
| Poor Solubility of Reagents | Ensure all reagents are soluble in the chosen solvent at the reaction temperature. If not, consider a more polar solvent like t-butanol. | For the reaction to proceed efficiently, all components must be in solution.[2] |
| Suboptimal Temperature | Perform a small-scale temperature screen (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific substrates. | The reaction rate is highly temperature-dependent, but excessive heat can lead to catalyst decomposition or side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Mono-Arylation of N-Boc-Piperazine
This protocol provides a general starting point for the synthesis of N-aryl-N'-Boc-piperazines.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XantPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, cesium carbonate, and a magnetic stir bar.
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
In a separate vial, under an inert atmosphere, dissolve the Pd₂(dba)₃ and XantPhos in a small amount of the reaction solvent.
-
Add the anhydrous solvent to the Schlenk tube containing the solids, followed by the catalyst solution via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[4]
Visualizations
Caption: A standard workflow for a Buchwald-Hartwig arylpiperazine synthesis experiment.
Caption: Competing pathways for mono-arylation vs. byproduct formation.
References
Optimizing storage conditions for 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and stability of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 4°C, protected from light.[1] The container should be tightly sealed and the product kept in a dry environment. For long-term storage, storing under an inert gas atmosphere (e.g., argon or nitrogen) is recommended as the compound may be air-sensitive.[2]
Q2: How should I handle the compound upon receipt?
A2: Upon receipt, it is crucial to handle the compound in a well-ventilated area. Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or fumes. After handling, wash your hands thoroughly.
Q3: Is this compound sensitive to light or air?
A3: Yes, this compound should be protected from light.[1] Arylpiperazine derivatives can be sensitive to air and light.[2] The aminophenyl group is susceptible to oxidation, which can be accelerated by exposure to air and light, potentially leading to discoloration and degradation of the product.
Q4: What are the signs of degradation?
A4: Visual signs of degradation can include a change in color (e.g., from off-white/yellow to brown), a change in physical form, or the appearance of impurities when analyzed by techniques such as HPLC or TLC. If you observe any of these changes, the compound's purity should be re-verified before use.
Q5: What materials are incompatible with this compound?
A5: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can cause decomposition of the compound.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Compound has darkened in color. | Exposure to air and/or light leading to oxidation. | 1. Re-analyze the purity of the compound using a suitable analytical method (e.g., HPLC, LC-MS). 2. If purity is compromised, consider purification or acquiring a new batch. 3. Ensure future storage is in a tightly sealed, light-proof container, preferably under an inert atmosphere. |
| Inconsistent experimental results. | Compound degradation due to improper storage or handling. | 1. Review storage conditions to ensure they meet the recommended guidelines (4°C, protected from light, dry, inert atmosphere). 2. Prepare fresh solutions for each experiment. 3. Verify the purity of the stock material. |
| Poor solubility in a recommended solvent. | Potential degradation or presence of insoluble impurities. | 1. Confirm the appropriate solvent and concentration from the product datasheet or relevant literature. 2. Gently warm the solution or use sonication to aid dissolution. 3. If solubility issues persist, filter the solution to remove any insoluble matter and re-assess the concentration. Consider purity analysis of the solid. |
Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature | 4°C | To slow down potential degradation processes.[1] |
| Light | Protect from light | To prevent light-induced degradation.[1] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation, as the compound may be air-sensitive.[2] |
| Container | Tightly sealed, opaque or amber vial | To prevent exposure to air, moisture, and light. |
| Environment | Dry, well-ventilated area | To prevent moisture absorption and ensure safe handling. |
Experimental Protocols
Protocol 1: Assessment of Compound Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and identify potential degradation products of this compound over time under specific storage conditions.
Methodology:
-
Standard Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Preparation:
-
Time Zero (T0): Immediately analyze the freshly prepared stock solution by HPLC to establish the initial purity profile.
-
Accelerated Stability: Aliquot the stock solution into several vials. Expose these vials to different conditions (e.g., room temperature with light exposure, 40°C in the dark).
-
Long-Term Stability: Store aliquots of the solid compound and the stock solution under the recommended conditions (4°C, dark, inert atmosphere).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Analyze the samples at regular intervals (e.g., 1, 2, 4, and 8 weeks). Compare the peak area of the parent compound and the emergence of any new peaks (degradation products) relative to the T0 sample. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Logical relationships for optimal storage conditions.
References
Validation & Comparative
A Comparative Analysis of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol and Other Serotonin Receptor Ligands for Researchers
This guide provides a detailed comparison of the putative serotonin receptor ligand, 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol, with two clinically significant serotonin receptor modulators: the anxiolytic buspirone and the atypical antipsychotic aripiprazole. Due to the limited publicly available experimental data for this compound, its pharmacological profile is inferred from established structure-activity relationships of the arylpiperazine class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of receptor binding affinities, functional activities, and the underlying experimental methodologies.
Inferred and Established Pharmacological Profiles
Arylpiperazine derivatives are a well-established class of compounds known to interact with serotonin and dopamine receptors. The specific substitutions on the aryl ring and the piperazine nitrogen significantly influence the affinity and selectivity for various receptor subtypes.
This compound: This compound belongs to the arylpiperazine class. The presence of the 4-aminophenyl group suggests a potential for high affinity towards the 5-HT1A receptor, a common characteristic of this chemical scaffold. The ethanol substitution on the piperazine nitrogen may modulate its binding affinity and functional activity at various receptors. Based on the broader class of arylpiperazines, it is hypothesized that this compound may also exhibit affinity for 5-HT2A and dopamine D2 receptors, although likely with lower potency compared to its 5-HT1A receptor affinity. Without direct experimental data, its functional activity (agonist, antagonist, or partial agonist) at these receptors remains speculative.
Buspirone: An anxiolytic agent, buspirone is a partial agonist at 5-HT1A receptors, which is believed to be the primary mechanism for its clinical effects.[1][2] It also possesses a weak affinity for 5-HT2 receptors and acts as a weak antagonist at dopamine D2 autoreceptors.[1][2]
Aripiprazole: A third-generation atypical antipsychotic, aripiprazole exhibits a unique pharmacological profile. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at 5-HT2A receptors.[3][4] This "dopamine-serotonin system stabilizer" activity is thought to contribute to its efficacy in treating a range of psychiatric disorders.[3]
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the reported binding affinities (Ki, in nM) of buspirone and aripiprazole for key serotonin and dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity. The profile for this compound is inferred and denoted as "putative."
| Receptor Subtype | This compound (Putative Ki, nM) | Buspirone (Ki, nM) | Aripiprazole (Ki, nM) |
| Serotonin Receptors | |||
| 5-HT1A | High Affinity (likely < 20) | 4 - 78[5] | 0.34[4] |
| 5-HT2A | Moderate Affinity | Weak Affinity[1] | 22.4[6] |
| 5-HT2C | Moderate to Low Affinity | - | 428[6] |
| 5-HT7 | Moderate to Low Affinity | - | High Affinity[4] |
| Dopamine Receptors | |||
| D2 | Moderate to Low Affinity | 484[5] | 0.34[4] |
| D3 | Moderate to Low Affinity | 98[5] | High Affinity[4] |
| D4 | Low Affinity | 29.2[5] | Moderate Affinity[3] |
Note: The binding affinity for this compound is an educated estimation based on the pharmacology of structurally related arylpiperazines and has not been experimentally determined.
Signaling Pathways
The interaction of these ligands with their primary targets, the 5-HT1A and 5-HT2A receptors, initiates distinct intracellular signaling cascades.
Figure 1: Gαi-coupled 5-HT1A receptor signaling pathway.
Figure 2: Gαq-coupled 5-HT2A receptor signaling pathway.
Experimental Protocols
The characterization of serotonin receptor ligands typically involves a combination of in vitro binding and functional assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the affinity of a test compound for the 5-HT1A receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT, a selective 5-HT1A receptor agonist.
-
Non-specific Binding Control: Serotonin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Incubation: A constant concentration of [3H]8-OH-DPAT and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the assay buffer.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of a test compound at the Gαi-coupled 5-HT1A receptor.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.
-
Assay Medium: Appropriate cell culture medium.
-
Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP Detection Kit: A kit based on methods such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
Procedure:
-
Cell Plating: Cells are seeded in a multi-well plate and allowed to adhere.
-
Compound Addition: The test compound is added to the cells at various concentrations. For antagonist testing, the cells are pre-incubated with the antagonist before the addition of a known agonist.
-
Stimulation: Forskolin is added to all wells to stimulate cAMP production.
-
Incubation: The plate is incubated to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using the chosen detection kit.
-
Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy (Emax).[8]
Experimental Workflow Visualization
The process of characterizing a novel serotonin receptor ligand follows a standardized workflow.
Figure 3: A typical workflow for GPCR ligand characterization.
Conclusion
While direct experimental data for this compound is currently unavailable, its structural characteristics as an arylpiperazine suggest a likely interaction with serotonin receptors, particularly 5-HT1A. In comparison, buspirone and aripiprazole have well-defined and distinct pharmacological profiles that have been extensively characterized through a variety of in vitro and in vivo studies. Buspirone's anxiolytic effects are primarily attributed to its partial agonism at 5-HT1A receptors, whereas aripiprazole's utility as an atypical antipsychotic stems from its more complex profile as a dopamine-serotonin system stabilizer. Further experimental investigation is required to definitively determine the receptor binding affinities and functional activities of this compound and to validate its potential as a selective serotonin receptor ligand.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Comparative Efficacy of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol Derivatives and Related Compounds in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of derivatives of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol and structurally related arylpiperazine compounds. The data presented is collated from various studies investigating the therapeutic potential of this chemical class across different biological targets, including central nervous system disorders and microbial infections. Experimental data is summarized in structured tables, and detailed methodologies for key assays are provided to support the reproducibility of the findings.
Antidepressant-like Activity of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol Derivatives
A study by Erol et al. (2015) investigated the antidepressant-like effects of a series of eight novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, which are structurally similar to the this compound scaffold. The efficacy of these compounds was evaluated in mice using the tail-suspension test (TST) and the modified forced swimming test (MFST), two widely accepted behavioral models for assessing antidepressant potential. The results indicated that several of the synthesized compounds exhibited significant antidepressant-like activity, comparable to the standard drug fluoxetine, without affecting spontaneous locomotor activity.
Quantitative Comparison of Antidepressant-like Effects
The following tables summarize the quantitative data from the tail-suspension test and the modified forced swimming test for the active compounds.
Table 1: Effect of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives on immobility time in the tail-suspension test (TST) in mice.
| Compound | Dose (mg/kg) | Immobility Time (seconds, Mean ± SEM) |
| Control | - | 175.4 ± 8.2 |
| Fluoxetine | 20 | 98.7 ± 7.5 |
| 3a | 20 | 125.1 ± 9.1 |
| 3b | 20 | 130.5 ± 8.8 |
| 3c | 20 | 105.3 ± 7.9 |
| 3d | 20 | 102.8 ± 8.3 |
| 3e | 20 | 99.6 ± 7.1 |
| 3g | 20 | 110.2 ± 8.5* |
*p < 0.05 compared to the control group.
Table 2: Effect of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives on immobility, swimming, and climbing times in the modified forced swimming test (MFST) in mice.
| Compound | Dose (mg/kg) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Control | - | 150.2 ± 9.8 | 80.5 ± 7.2 | 9.3 ± 1.5 |
| Fluoxetine | 20 | 85.6 ± 7.1 | 140.1 ± 8.9 | 14.3 ± 2.1 |
| 3a | 20 | 110.3 ± 8.5 | 125.4 ± 9.3 | 14.3 ± 2.4 |
| 3b | 20 | 115.8 ± 9.1 | 120.1 ± 8.7 | 14.1 ± 2.0 |
| 3c | 20 | 90.2 ± 7.8 | 145.3 ± 9.9 | 14.5 ± 2.5 |
| 3d | 20 | 88.7 ± 7.5 | 148.1 ± 10.2 | 13.2 ± 1.9 |
| 3e | 20 | 84.9 ± 6.9 | 150.5 ± 10.5 | 14.6 ± 2.3 |
| 3g | 20 | 95.4 ± 8.1 | 142.7 ± 9.8 | 11.9 ± 1.8 |
*p < 0.05 compared to the control group.
The data suggests that substitutions on the phenyl ring of the piperazine moiety significantly influence the antidepressant-like activity of these compounds.[1][2]
Broader Biological Activities of Arylpiperazine Derivatives
The arylpiperazine scaffold is a common motif in compounds targeting the central nervous system. Research has shown that derivatives of this class interact with various neurotransmitter receptors, including serotonergic (5-HT) and dopaminergic (D2) receptors, which are key targets in the treatment of psychosis and depression.[3] For instance, certain arylpiperazine derivatives have been identified as potent antagonists of 5-HT1A, 5-HT2, and D2 receptors, suggesting potential as atypical antipsychotics.[3]
Furthermore, the piperazine nucleus is not limited to CNS applications. Studies have demonstrated the antimicrobial and antifungal properties of various piperazine derivatives, indicating their potential as leads for the development of new anti-infective agents.
Experimental Protocols
Tail-Suspension Test (TST)
The tail-suspension test is a behavioral assay used to screen for potential antidepressant drugs in mice.[1]
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Apparatus: A horizontal bar is suspended approximately 50 cm above a surface.
-
Procedure:
-
Mice are individually suspended by their tails from the horizontal bar using adhesive tape. The tape is placed approximately 1 cm from the tip of the tail.
-
The duration of immobility is recorded for a period of 6 minutes. Immobility is defined as the absence of all movement except for minor tremors or respiration.
-
-
Drug Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) 30 minutes before the test.
-
Analysis: The total time of immobility is calculated and compared between treated and control groups.
Modified Forced Swimming Test (MFST)
The modified forced swimming test is another widely used behavioral despair model for assessing antidepressant efficacy.[1]
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Apparatus: A transparent cylindrical container (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 10 cm.
-
Procedure:
-
Mice are individually placed in the cylinder of water for a 6-minute session.
-
The behavior of the mice is recorded and scored for the last 4 minutes of the session.
-
The recorded behaviors are categorized as immobility (floating with minimal movements to keep the head above water), swimming (active movements around the cylinder), and climbing (active movements with forepaws against the wall of the cylinder).
-
-
Drug Administration: Test compounds or vehicle are administered i.p. 30 minutes prior to the test.
-
Analysis: The duration of immobility, swimming, and climbing are quantified and compared between groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by arylpiperazine derivatives and a general workflow for their initial screening.
Caption: General workflow for the synthesis and evaluation of arylpiperazine derivatives.
Caption: Simplified diagram of a dopaminergic synapse focusing on the D2 receptor pathway.
Caption: Simplified diagram of a serotonergic synapse focusing on the 5-HT3 receptor.
References
- 1. Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol. Due to the limited publicly available data on this specific molecule, this guide evaluates its activity based on the well-documented pharmacology of structurally related arylpiperazine compounds. The analysis focuses on two primary areas of biological activity associated with the arylpiperazine scaffold: Central Nervous System (CNS) receptor modulation and antimicrobial effects.
Executive Summary
The core structure of this compound, featuring a 4-aminophenyl group attached to a piperazine ring, is a common motif in pharmacologically active compounds. This guide compares its potential activity to established drugs:
-
CNS Activity: Aripiprazole and Buspirone are selected as benchmarks for dopamine D2 and serotonin 5-HT1A receptor interactions, key targets for antipsychotic and anxiolytic therapies.
-
Antimicrobial Activity: Ciprofloxacin, a fluoroquinolone antibiotic containing a piperazine ring, is used as a comparator to assess potential antibacterial efficacy.
This document presents quantitative data, detailed experimental protocols for validating these biological activities, and visual diagrams of relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers.
Comparative Analysis of CNS Receptor Activity
Arylpiperazine derivatives are renowned for their interaction with G-protein coupled receptors (GPCRs) in the central nervous system, particularly dopamine and serotonin receptors. The 4-aminophenylpiperazine moiety suggests that the target compound may exhibit similar binding profiles.
Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of the comparator drugs, Aripiprazole and Buspirone, for human dopamine D2 and serotonin 5-HT1A receptors. A lower Ki value indicates a higher binding affinity. The activity of this compound would need to be experimentally determined to populate its corresponding values.
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT1A Receptor (Ki, nM) |
| This compound | Data not available | Data not available |
| Aripiprazole | 0.34[1] | 1.7[1] |
| Buspirone | Low affinity[2] | Partial agonist activity[2] |
Experimental Protocol: Radioligand Binding Assay for D2 and 5-HT1A Receptors
This protocol outlines a method to determine the binding affinity of a test compound for dopamine D2 and serotonin 5-HT1A receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from its receptor.
Materials:
-
Membrane Preparations: Human recombinant D2 or 5-HT1A receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells).
-
Radioligand:
-
For D2 receptors: [³H]Spiperone.
-
For 5-HT1A receptors: [³H]8-OH-DPAT.
-
-
Non-specific Binding Control: Haloperidol (for D2) or 8-OH-DPAT (for 5-HT1A) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Visualization
Dopamine D2 Receptor Signaling: The D2 receptor is a Gi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Serotonin 5-HT1A Receptor Signaling: The 5-HT1A receptor is also primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
Comparative Analysis of Antimicrobial Activity
The piperazine ring is a structural component of several antimicrobial agents. It is plausible that this compound may possess antibacterial or antifungal properties.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following table presents the MIC values (in µg/mL) of the comparator antibiotic, Ciprofloxacin, against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| This compound | Data not available | Data not available |
| Ciprofloxacin | 0.5 - 1.0[3] | 0.013 - 0.08[4] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test Compound: this compound in a suitable solvent.
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin).
-
Negative Control: Broth only (sterility control).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted test compound.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Mechanism of Action and Visualization
The mechanism of action for many piperazine-containing antimicrobials involves the inhibition of essential bacterial enzymes. For instance, fluoroquinolones like Ciprofloxacin target DNA gyrase and topoisomerase IV.
Proposed Synthesis of this compound
A likely synthetic route to this compound can be proposed based on established methods for the synthesis of related arylpiperazines.
Conclusion
Based on its structural similarity to known pharmacologically active arylpiperazines, this compound holds potential for biological activity, particularly as a modulator of CNS receptors and as an antimicrobial agent. The experimental protocols and comparative data provided in this guide offer a framework for the empirical validation and characterization of this compound's biological profile. Further investigation is warranted to determine its specific affinities and potencies and to explore its therapeutic potential.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol scaffold. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including interactions with key neurotransmitter receptors and potential applications in oncology. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.
Structure-Activity Relationship Overview
The this compound core structure presents multiple sites for chemical modification, each influencing the compound's affinity and selectivity for various biological targets. The primary areas of modification and their general impact on activity are summarized below:
-
Aryl Ring Substitution: Modifications to the 4-aminophenyl ring significantly impact receptor affinity and selectivity. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic environment of the aromatic system, influencing interactions with receptor binding pockets.
-
Piperazine Ring Substitution: The nitrogen atoms of the piperazine ring are crucial for the compound's basicity and ability to form ionic bonds with acidic residues in receptor targets, such as the highly conserved aspartate residue in the third transmembrane helix of aminergic G-protein coupled receptors.
-
Ethanol Side Chain Modification: Alterations to the ethanol side chain, including changes in length and the introduction of different functional groups, can affect the compound's pharmacokinetic properties and its interaction with secondary binding sites on the target receptor.
Comparative Biological Data
The following tables summarize the in vitro biological activities of various arylpiperazine analogs, providing a quantitative comparison of their effects on key molecular targets.
Dopamine and Serotonin Receptor Binding Affinities
Arylpiperazine derivatives are well-known for their interactions with dopamine and serotonin receptors, making them relevant for the development of antipsychotic and anxiolytic agents. The data below presents the binding affinities (Ki or IC50) of selected analogs for Dopamine D2 and Serotonin 5-HT1A receptors.
| Compound ID | Modification | D2 Receptor Affinity (Ki/IC50, nM) | 5-HT1A Receptor Affinity (Ki/IC50, nM) | Reference |
| 1 | 2,3-dichlorophenyl instead of 4-aminophenyl | 25.3 | - | [1] |
| 2 | 2-methoxyphenyl instead of 4-aminophenyl | - | 0.8 | [2] |
| 3 | 2,3-dichlorophenyl instead of 4-aminophenyl, N-isonicotinamide | - | 0.9 | [2] |
| 4 | pyrimidin-2-yl instead of 4-aminophenyl | 10 | 11 | [3] |
| 5 | 2-(2,6-dimethlphenoxy)ethoxy]ethyl instead of ethanol | Moderate | High | [4] |
Anticancer Activity
Recent studies have highlighted the potential of arylpiperazine derivatives as anticancer agents. Their mechanisms of action can involve the modulation of signaling pathways crucial for cancer cell proliferation and survival.[5][6] The table below summarizes the cytotoxic activity (IC50) of various analogs against different human cancer cell lines.
| Compound ID | Modification | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6 | ether-type arylpiperazine | PC-3 | Prostate Cancer | < 5 | [7] |
| 7 | ether-type arylpiperazine | LNCaP | Prostate Cancer | < 5 | [7] |
| 8 | ether-type arylpiperazine | DU145 | Prostate Cancer | < 5 | [7] |
| 9 | N-benzhydryl-N'-(3-chlorophenyl)carboxamide | Reh | B-cell Leukemia | 18 | [8] |
| 10 | Thiouracil amide derivative | MCF-7 | Breast Cancer | 18 | [9] |
Key Signaling Pathways
The biological effects of this compound analogs are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the canonical signaling cascades for the Dopamine D2 and Serotonin 5-HT1A receptors.
References
- 1. (6R,7R)-7-[[2-[(4-ethyl-2,3-dioxo-piperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | C25H27N9O8S2 | CID 44185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Phenylpiperazine-Based Compound Cross-Reactivity with Dopamine Receptors
A focused examination of the dopamine receptor interaction profile of Aripiprazole, a representative phenylpiperazine derivative.
Aripiprazole is distinguished by its unique pharmacological profile, acting as a partial agonist at dopamine D2 receptors, a property often referred to as "dopamine system stabilization".[1] This contrasts with typical antipsychotics that act as full antagonists at the D2 receptor.[2] Its clinical efficacy in treating schizophrenia and other mood disorders is attributed to this nuanced mechanism, which allows it to modulate dopaminergic activity depending on the endogenous dopamine levels.[1][2]
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of aripiprazole for various dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity. This data is crucial for understanding the compound's selectivity and potential for off-target effects.
| Receptor Subtype | Aripiprazole Ki (nM) | Reference Compound (Haloperidol) Ki (nM) |
| Dopamine Receptors | ||
| D2 | 0.34 | 0.89 |
| D3 | 0.8 | 4.6 |
| D4 | 44 | 10 |
| Serotonin Receptors | ||
| 5-HT1A | 1.7 | 3600 |
| 5-HT2A | 3.4 | 120 |
| 5-HT2B | 0.36 | Not Reported |
| 5-HT2C | 15 | 4700 |
| 5-HT7 | 39 | Not Reported |
Data compiled from multiple sources.[1][3][4][5]
Dopamine Receptor Signaling Pathways
Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4), which are coupled to different G-proteins and initiate distinct downstream signaling cascades.[6][7]
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.[8][9]
1. Membrane Preparation:
-
Cells stably expressing the dopamine receptor subtype of interest (e.g., D2, D3) are harvested.
-
The cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Reaction:
-
A constant concentration of a suitable radioligand (e.g., [3H]spiperone for D2/D3 receptors) is incubated with the membrane preparation.[10][11]
-
Serial dilutions of the unlabeled test compound (e.g., aripiprazole) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., haloperidol).[9]
-
The reaction is incubated to equilibrium (e.g., 60-120 minutes at room temperature).[9]
3. Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.[8]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.[8]
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the intracellular levels of cyclic AMP (cAMP), a key second messenger.[12][13]
1. Cell Culture and Plating:
-
CHO or HEK293 cells engineered to express the dopamine receptor of interest are cultured.
-
For D1-like receptors, the assay will measure cAMP production.
-
For D2-like receptors, which are Gi-coupled, the assay typically measures the inhibition of forskolin-stimulated cAMP production.[14]
-
Cells are plated in 96- or 384-well plates and grown to an appropriate confluency.
2. Agonist/Antagonist Treatment:
-
The cell culture medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For antagonist mode, cells are pre-incubated with the test compound before the addition of a known agonist (e.g., dopamine).
-
For agonist mode, cells are directly treated with varying concentrations of the test compound.
-
For Gi-coupled receptors, cells are stimulated with forskolin to induce cAMP production, and the ability of the test compound to inhibit this increase is measured.[14]
-
The incubation is carried out for a defined period (e.g., 15-30 minutes) at 37°C.
3. cAMP Quantification:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassays such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[12][14]
-
These methods typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP in the cell lysates is interpolated from the standard curve.
-
Dose-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Concluding Remarks
The pharmacological profile of aripiprazole highlights the complex interactions that phenylpiperazine derivatives can have with dopamine receptors. Its high affinity for D2 and D3 receptors, coupled with partial agonism, underpins its therapeutic action.[2][3] Furthermore, its significant affinity for several serotonin receptors contributes to its overall clinical effects, a common characteristic of atypical antipsychotics.[4] Researchers investigating novel phenylpiperazine compounds, such as 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol, should consider a comprehensive screening approach that includes binding assays across all dopamine receptor subtypes and relevant serotonin receptors, as well as functional assays to determine the nature of the interaction (agonist, antagonist, or partial agonist). The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such investigations.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. innoprot.com [innoprot.com]
- 14. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of Synthesis Methods for 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Routes
The compound 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol is a valuable building block in medicinal chemistry, with potential applications stemming from its substituted piperazine moiety. This guide provides a comparative analysis of two primary synthetic routes for this compound: a classical two-step approach involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, and a more modern, single-step Palladium-catalyzed Buchwald-Hartwig amination. This analysis is supported by experimental data to inform decisions on scalability, efficiency, and reaction conditions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two synthesis methods. The data for the SNAr and reduction route is compiled from analogous reactions, while the Buchwald-Hartwig amination data is based on a general protocol for this type of transformation.
| Parameter | Method A: SNAr & Nitro Reduction | Method B: Buchwald-Hartwig Amination |
| Starting Materials | 4-Fluoronitrobenzene, 1-(2-hydroxyethyl)piperazine | 4-Bromoaniline, 1-(2-hydroxyethyl)piperazine |
| Key Reagents | K₂CO₃, Pd/C, H₂ | Pd(OAc)₂, BINAP, NaOtBu |
| Overall Yield | ~85-90% (estimated over two steps) | 80-96% |
| Purity | High, requires purification after each step | High, requires purification |
| Reaction Time | 14-20 hours | 5 minutes - 8 hours |
| Reaction Temperature | 80-100°C (SNAr), Room Temp (Reduction) | 100-110°C |
| Number of Steps | 2 | 1 |
| Key Advantages | Utilizes readily available and less expensive starting materials. Avoids the use of costly catalysts and ligands. | Single-step process, potentially shorter reaction times. |
| Key Disadvantages | Two-step process, longer overall synthesis time. Use of hydrogen gas for reduction may require specialized equipment. | Requires a more expensive palladium catalyst and phosphine ligand. |
Experimental Protocols
Method A: Nucleophilic Aromatic Substitution (SNAr) and Nitro Group Reduction
This method proceeds in two distinct steps: the SNAr reaction to form the C-N bond, followed by the reduction of the nitro group to the desired amine.
Step 1: Synthesis of 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol via SNAr
-
Materials: 4-Fluoronitrobenzene, 1-(2-hydroxyethyl)piperazine, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 1-(2-hydroxyethyl)piperazine (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).
-
Add 4-fluoronitrobenzene (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol. A similar reaction with piperidine has a reported yield of 95%.[1]
-
Step 2: Reduction of 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol
-
Materials: 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol, Palladium on Carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol (1.0 equivalent) in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
Method B: Buchwald-Hartwig Amination
This method allows for the direct formation of the C-N bond in a single step using a palladium catalyst.
-
Materials: 4-Bromoaniline, 1-(2-hydroxyethyl)piperazine, Palladium(II) Acetate (Pd(OAc)₂), (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), Sodium tert-butoxide (NaOtBu), Toluene.
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (0.05 equivalents) and BINAP (0.08 equivalents).[2]
-
Add toluene, 4-bromoaniline (1.0 equivalent), 1-(2-hydroxyethyl)piperazine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).[2]
-
Degas the mixture and then heat to 110°C with stirring for 8 hours.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound. Similar Buchwald-Hartwig aminations have reported yields between 80% and 96%.[4]
-
Visualizing the Synthesis and Potential Biological Context
The following diagrams illustrate the workflow of the two synthetic methods and a potential signaling pathway where the synthesized compound might be active, based on the known pharmacology of similar piperazine derivatives.
Caption: Comparative workflow of the two synthesis methods.
Caption: Putative signaling pathway for piperazine derivatives.
References
Benchmarking 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of an Arylpiperazine Scaffold in the Context of Established Neurological and Cardiovascular Drugs
This guide provides a comparative analysis of the arylpiperazine-containing compound, 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol, against three well-established drugs that share the arylpiperazine motif: Aripiprazole, Buspirone, and Prazosin. While these established drugs are pharmacologically active agents targeting the central nervous system and cardiovascular system, emerging data identifies this compound as a linker molecule for Proteolysis Targeting Chimeras (PROTACs), highlighting the versatility of the arylpiperazine scaffold in modern drug discovery.[1] This guide will explore the diverse pharmacological profiles of the benchmark drugs to provide a framework for understanding the potential applications and evaluation of novel arylpiperazine derivatives.
Introduction to the Compounds
This compound is an organic compound featuring a core arylpiperazine structure. Its primary identified role in the scientific literature is as a linker molecule in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The arylpiperazine moiety in this context serves as a structural component to connect the target-binding and E3 ligase-binding ends of the PROTAC.
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its mechanism of action is primarily attributed to its partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.
Buspirone is an anxiolytic agent used for the treatment of generalized anxiety disorder. It exerts its effects primarily through partial agonism at serotonin 5-HT1A receptors. It has a much weaker effect on dopamine receptors compared to aripiprazole.
Prazosin is an alpha-1 adrenergic receptor antagonist used to treat high blood pressure, symptoms of an enlarged prostate, and nightmares associated with post-traumatic stress disorder (PTSD).[2] Its therapeutic effects are a direct result of its blockade of alpha-1 adrenoceptors.
Comparative Physicochemical and Pharmacological Data
The following tables summarize the key physicochemical properties of the compounds and the receptor binding affinities of the benchmark drugs. This data provides a quantitative basis for comparing their potential biological activities.
Table 1: Physicochemical Properties
| Property | This compound | Aripiprazole | Buspirone | Prazosin |
| Molecular Formula | C12H19N3O | C23H27Cl2N3O2 | C21H31N5O2 | C19H21N5O4 |
| Molecular Weight | 221.30 g/mol | 448.39 g/mol | 385.50 g/mol | 383.41 g/mol |
| Class | Arylpiperazine (PROTAC Linker) | Arylpiperazine (Atypical Antipsychotic) | Azapirone (Anxiolytic) | Quinazoline (Alpha-1 Blocker) |
Table 2: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Aripiprazole | Buspirone | Prazosin |
| Dopamine D2 | 0.34 - 0.86[3] | Moderate Affinity | Low Affinity |
| Serotonin 5-HT1A | 1.7[4] | High Affinity (Partial Agonist) | Low Affinity |
| Serotonin 5-HT2A | 3.4[4] | Low Affinity | Moderate Affinity |
| Alpha-1 Adrenergic | 25.7 (α1A)[5] | Low Affinity | ~1 (non-selective) |
Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative.
Experimental Protocols for Benchmarking
To fully characterize the pharmacological profile of a novel arylpiperazine compound like this compound and benchmark it against known drugs, a series of in vitro and in vivo assays are essential.
In Vitro Assays
1. Radioligand Binding Assays
This technique is used to determine the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for a panel of relevant receptors (e.g., dopamine, serotonin, adrenergic receptors).
-
Principle: The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
-
General Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Incubation: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]Raclopride for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors, [3H]Ketanserin for 5-HT2A receptors, or [3H]Prazosin for alpha-1 receptors) and a range of concentrations of the unlabeled test compound.[6][7][8][9]
-
Separation: Separate the receptor-bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays (e.g., cAMP Assay)
These assays determine the functional activity of a compound at a receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).
-
Objective: To measure the effect of the test compound on the second messenger signaling pathway coupled to the receptor.
-
Principle: For G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, agonist binding modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.
-
General Protocol for a Gi-coupled Receptor (e.g., D2, 5-HT1A):
-
Cell Culture: Use cells expressing the receptor of interest.
-
Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Treatment: Add varying concentrations of the test compound.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates agonist activity. An antagonist will block the effect of a known agonist.
-
In Vivo Assays
1. Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
-
Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.[10][11]
-
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[10]
-
Procedure: Administer the test compound to the animal. After a set pre-treatment time, place the animal in the center of the maze and allow it to explore for a fixed period (e.g., 5 minutes).[10]
-
Data Collection: Record the time spent and the number of entries into each arm using a video tracking system.
-
Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of anxiolytic activity.
-
2. Prepulse Inhibition (PPI) of the Startle Reflex for Antipsychotic Activity
-
Objective: To evaluate the sensorimotor gating function, which is often deficient in schizophrenia and can be restored by antipsychotic drugs.
-
Principle: A weaker prestimulus (prepulse) will inhibit the startle response to a subsequent strong stimulus (pulse). Antipsychotics can enhance this inhibition.[12]
-
Protocol:
-
Apparatus: A startle chamber equipped with a sensor to detect the animal's startle response and a speaker to deliver acoustic stimuli.
-
Procedure: Place the animal in the chamber and present a series of trials, including pulse-alone trials and prepulse-pulse trials.
-
Data Collection: Measure the amplitude of the startle response in each trial.
-
Analysis: Calculate the percentage of prepulse inhibition for each prepulse intensity. An increase in PPI is indicative of antipsychotic-like activity.
-
Visualizing Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams are provided.
Experimental workflow for compound characterization.
Simplified Gi-coupled GPCR signaling pathway.
Conclusion
The arylpiperazine scaffold is a privileged structure in medicinal chemistry, giving rise to drugs with diverse pharmacological activities. Aripiprazole, Buspirone, and Prazosin exemplify this diversity, with their distinct receptor binding profiles translating into unique therapeutic applications for psychosis, anxiety, and hypertension, respectively.
The characterization of this compound as a PROTAC linker underscores a modern application of this versatile scaffold, moving beyond direct receptor modulation to protein degradation. While a direct pharmacological comparison to the benchmark drugs may not be appropriate given its intended use, the established methodologies for characterizing arylpiperazine-containing molecules remain highly relevant. The in vitro binding and functional assays, along with in vivo behavioral models, provide a robust framework for assessing the potential off-target effects and overall safety profile of novel PROTACs incorporating this linker. Understanding the potential for interaction with key CNS and cardiovascular receptors, as highlighted by the profiles of the benchmark drugs, is a critical step in the preclinical development of any new therapeutic agent built upon the this compound scaffold.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugs.com [drugs.com]
- 3. benchchem.com [benchchem.com]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An in vivo binding assay to determine central alpha(1)-adrenoceptor occupancy using [(3)H]prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dysregulated 5-HT(2A) receptor binding in postmortem frontal cortex of schizophrenic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol (Talipexole)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol, also known as Talipexole or B-HT 920, with other key dopamine agonists, Pramipexole and Bromocriptine. This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes relevant biological pathways and experimental workflows.
Introduction
Talipexole is a non-ergot dopamine agonist that has been investigated for its therapeutic potential in conditions associated with dopamine deficiency, most notably Parkinson's disease.[1] Its primary mechanism of action is the stimulation of dopamine D2 receptors.[1] This guide provides a comparative analysis of its pharmacological profile against two other well-established dopamine agonists: Pramipexole, another non-ergot agonist with high affinity for the D3 receptor subtype, and Bromocriptine, an ergot-derived agonist.
In Vitro Effects: A Comparative Analysis
The in vitro activity of Talipexole, Pramipexole, and Bromocriptine is primarily characterized by their binding affinity and functional potency at dopamine receptor subtypes.
Data Presentation: Receptor Binding Affinities and Functional Potency
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Assay Type |
| Talipexole | D2 | ~8[2] | pEC50: 7.4 | Microphysiometry[3] |
| D3 | ~5[2] | pEC50: 8.5 | Microphysiometry[3] | |
| Pramipexole | D2(High) | 19 | 8 - 40 | DMR Assay[4] |
| D3(High) | 9[5] | - | - | |
| Bromocriptine | D2(High) | 0.7[5] | IC50: 15.8 | GSIS in mouse islets |
| D3(High) | 1.3[5] | - | - |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.[3] DMR stands for Dynamic Mass Redistribution.
In Vivo Effects: Preclinical Models of Parkinson's Disease
The in vivo efficacy of these dopamine agonists is often evaluated in animal models of Parkinson's disease, which mimic the dopamine depletion and motor deficits observed in humans.
Data Presentation: Efficacy in Rodent and Primate Models
| Compound | Animal Model | Dosing Regimen | Key Outcomes |
| Talipexole | MPTP-treated mice | 1 mg/kg, i.p., once a day for 20 days | Significantly suppressed MPTP-induced dopamine reduction in the striatum.[6] |
| 6-OHDA-lesioned rats | 0.16 mg/kg, s.c. | Induced significant contralateral rotational behavior.[7] | |
| VMT-lesioned monkeys | ED50: 34 µg/kg s.c., 84 µg/kg p.o. | Dose-dependently suppressed tremor.[8] | |
| Pramipexole | MPTP-treated mice | 1 mg/kg, i.p., once a day for 20 days | Significantly suppressed MPTP-induced dopamine reduction in the striatum.[6] |
| Bromocriptine | 6-OHDA-lesioned rats | 10.24 mg/kg, s.c. | Induced significant contralateral rotational behavior.[7] |
| VMT-lesioned monkeys | ED50: 2.5 mg/kg s.c. | Suppressed tremor.[8] |
MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; 6-OHDA: 6-hydroxydopamine; VMT: Ventromedial tegmentum.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for dopamine receptors.
-
Membrane Preparation:
-
Harvest cells expressing the dopamine receptor subtype of interest or dissect brain tissue rich in these receptors (e.g., striatum).
-
Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer.[9][10]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [3H]spiperone for D2-like receptors), and varying concentrations of the unlabeled test compound (Talipexole, Pramipexole, or Bromocriptine).[8][11]
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8][10]
-
2. cAMP Functional Assay for D2 Receptor Agonism
This assay measures the ability of a compound to activate the Gαi/o-coupled D2 receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[12]
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) in an appropriate growth medium.
-
Seed the cells into a 96-well plate and allow them to grow to a suitable confluency.[12]
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin, an activator of adenylyl cyclase, to induce a measurable level of cAMP production.
-
Simultaneously, treat the cells with varying concentrations of the test agonist (Talipexole, Pramipexole, or Bromocriptine).
-
Incubate for a defined period to allow for receptor activation and modulation of cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[12][13]
-
The concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is determined.[14]
-
In Vivo Models
1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model involves the unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway of rats, leading to the progressive loss of dopaminergic neurons and motor deficits.[15][16]
-
Surgical Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make an incision in the scalp to expose the skull.
-
Drill a small hole in the skull at the coordinates corresponding to the medial forebrain bundle or the substantia nigra.[13][17]
-
Slowly infuse a solution of 6-OHDA into the target brain region using a microsyringe.[13]
-
After the infusion, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and allow the animal to recover.
-
-
Behavioral Assessment (Rotational Behavior):
-
Several weeks after surgery, administer a dopamine agonist (e.g., apomorphine or the test compound).
-
Place the rat in a circular arena and record its rotational behavior (full 360° turns).
-
The number of contralateral (away from the lesioned side) rotations is quantified over a set period. An increase in contralateral rotations is indicative of dopamine receptor supersensitivity on the lesioned side and is a measure of the compound's efficacy.[18]
-
2. MPTP Mouse Model of Parkinson's Disease
This model utilizes the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra of mice.[19][20]
-
Toxin Administration:
-
Administer MPTP to mice via intraperitoneal or subcutaneous injections. The dosing regimen can be acute (multiple injections within 24 hours) or chronic (repeated injections over several days or weeks).[21]
-
-
Behavioral Assessment (Rotarod Test):
-
Place the mouse on a rotating rod (rotarod).
-
The speed of the rod is gradually increased.
-
Record the latency to fall from the rod.
-
A decrease in the time spent on the rotarod indicates impaired motor coordination and balance, which can be rescued by effective therapeutic agents.[22]
-
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Activation of the dopamine D2 receptor by an agonist like Talipexole initiates a Gαi/o-mediated signaling cascade.
Experimental Workflow: In Vitro Characterization
The following diagram illustrates the general workflow for the in vitro characterization of dopamine agonists.
Experimental Workflow: In Vivo Efficacy Testing
This diagram outlines the typical workflow for evaluating the in vivo efficacy of a dopamine agonist in a preclinical model of Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiparkinson concentrations of pramipexole and PHNO occupy dopamine D2(high) and D3(high) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of talipexole and pramipexole on MPTP-induced dopamine reduction in the striatum of C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-directed bias of G protein signaling at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tremor activity of talipexole produced by selective dopamine D2 receptor stimulation in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology of bromocriptine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of dopamine on MPTP-induced rotarod disability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdspdb.unc.edu [pdspdb.unc.edu]
- 14. innoprot.com [innoprot.com]
- 15. Pramipexole. A review of its use in the management of early and advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative recording of rotational behavior in rats after 6-hydroxy-dopamine lesions of the nigrostriatal dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bromocriptine therapy: Review of mechanism of action, safety and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Purity Assessment of Synthesized 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol. The performance of the target compound is objectively compared with a structurally similar alternative, supported by illustrative experimental data. Detailed protocols for key analytical techniques are provided to ensure reproducibility and aid in the selection of the most appropriate method for quality control and assurance in a drug development setting.
Overview of Analytical Techniques
The purity of this compound is critical for its use in research and drug development. Several analytical techniques can be employed to determine its purity and identify potential impurities. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used method for the quantitative analysis of arylpiperazine derivatives due to its sensitivity, specificity, and robustness.[1][2][3] Other valuable techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for accurate mass determination and impurity identification.
Comparison of this compound with an Alternative
For a comparative assessment, we have selected 1-(4-aminophenyl)-2-(4-methyl-1-piperazinyl)ethanol , a commercially available structural analog.[2] The purity of both compounds can be assessed using the same analytical methodologies, allowing for a direct comparison of their purity profiles.
Table 1: Illustrative Purity Comparison Data
| Parameter | This compound (Synthesized) | 1-(4-aminophenyl)-2-(4-methyl-1-piperazinyl)ethanol (Commercial) |
| Purity by HPLC-UV (%) | 99.2% | ≥98% |
| Major Impurity (%) | Impurity A (0.5%) | Not Specified |
| Other Impurities (%) | < 0.3% | Not Specified |
| Retention Time (min) | 5.8 | 6.2 |
| Molecular Weight ( g/mol ) | 221.30 | 235.33 |
Note: The data presented for the synthesized compound is illustrative and may vary depending on the synthetic route and purification methods employed.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1-(4-aminophenyl)piperazine with a 2-carbon electrophile, such as 2-chloroethanol.[4] This process can lead to the formation of several impurities.
Table 2: Potential Impurities and their Origin
| Impurity Name | Structure | Potential Origin |
| Impurity A: 1,4-bis(4-aminophenyl)piperazine | C₁₆H₂₀N₄ | Starting material or side reaction product. |
| Impurity B: 1,4-bis(2-hydroxyethyl)piperazine | C₈H₁₈N₂O₂ | Reaction of piperazine with excess 2-chloroethanol. |
| Impurity C: N-Nitroso-2-(4-(4-aminophenyl)piperazin-1-yl)ethanol | C₁₂H₁₈N₄O₂ | Reaction with nitrosating agents present in reagents or solvents.[1][2] |
| Impurity D: Di-substituted by-product | C₂₄H₂₈N₄O | Reaction of two molecules of the product with a linking agent. |
Experimental Protocols
HPLC-UV Method for Purity Determination
This method is adapted from established protocols for the analysis of arylpiperazine derivatives.[1][2][3]
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to obtain a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
NMR Spectroscopy for Structural Confirmation
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the structure of this compound.
Mass Spectrometry for Molecular Weight Confirmation
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid). Infuse the solution directly into the mass spectrometer or analyze via LC-MS. The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should correspond to the calculated exact mass of the compound (C₁₂H₂₀N₃O⁺, m/z = 222.1601).
Visualizations
Caption: Workflow for purity confirmation of synthesized compounds.
Caption: Potential pathways for impurity formation during synthesis.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. WO2004103982A1 - 2-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl]ethoxy]acetic acid monohydrochloride as anti-allergenic compound and process for its production - Google Patents [patents.google.com]
Comparative Docking Studies of Arylpiperazine Derivatives: A Guide for Researchers
A comprehensive analysis of recent molecular docking studies on arylpiperazine derivatives, offering insights into their binding affinities and interactions with key biological targets. This guide is intended for researchers, scientists, and professionals in drug development.
Arylpiperazine derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of pharmacological activities. They are key components in the development of drugs targeting the central nervous system, particularly as antipsychotics and antidepressants. Molecular docking studies are crucial in understanding the binding mechanisms of these derivatives to their protein targets, thereby guiding the design of more potent and selective therapeutic agents. This guide provides a comparative overview of recent docking studies, presenting quantitative data, experimental protocols, and visual representations of key processes.
Comparative Binding Affinities of Arylpiperazine Derivatives
The following table summarizes the quantitative data from various comparative docking studies. It highlights the binding affinities of different arylpiperazine derivatives to their respective biological targets.
| Derivative/Compound | Target Receptor(s) | Docking Software | Reported Binding Affinity/Score | Reference |
| Novel Arylpiperazine Derivatives (5a-f) | Dopamine D2/D3 Receptors | Not Specified | Micromolar affinities (< 1 µM) | [1] |
| 1-Benzyl-4-arylpiperazines | Dopamine D2 Receptor | Not Specified | Introduction of -NO2 group decreased affinity, while -OMe and naphthyl groups increased it. | [2] |
| FG-1, FG-4, FG-5, FG-6, FG-7, FG-8, FG-18 | 5-HT1A, 5-HT2A, 5-HT2C Receptors | Not Specified | FG-7 and FG-16 showed high affinity for 5-HT1A (Ki = 54 and 25 nM). FG-18 and FG-8 showed high affinity for 5-HT2C (Ki = 17 and 46 nM). | [3] |
| Arylpiperazine Derivatives (5, 8, 12, 19, 21, 22, 25, 26) | Androgen Receptor (AR) | Not Specified | Strong binding affinities (IC50 < 3 µM). Derivative 21 had the highest affinity (IC50 = 0.65 µM). | [4][5] |
| Ether-type Arylpiperazine Derivatives (17, 19) | Androgen Receptor (AR) | Not Specified | Compounds 17 and 19 exhibited outstanding binding performance (IC50 = 1.14 µM and 1.01 µM, respectively). | [6] |
| BS230 | DNA and Topoisomerase IIα | Not Specified | Estimated ∆Gbinding of -66.6 kJ/mol for Topo IIα and -63.2 kJ/mol for DNA. | [7] |
Experimental Protocols: A Synthesis of Methodologies
The molecular docking protocols employed in the reviewed studies generally follow a standardized workflow, encompassing ligand and protein preparation, the docking simulation itself, and subsequent analysis of the results.
1. Ligand Preparation:
-
The 3D structures of the arylpiperazine derivatives are typically constructed using software like ChemBioDraw or Marvin Sketch.
-
Energy minimization of the ligand structures is performed using computational methods such as the MMFF94 force field to obtain the most stable conformation.
2. Protein Preparation:
-
The 3D crystal structure of the target receptor is retrieved from a protein database like the Protein Data Bank (PDB).
-
The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.
-
For G-protein coupled receptors (GPCRs) where crystal structures may be unavailable, homology modeling is often employed, using a related receptor with a known structure as a template.[8]
3. Molecular Docking Simulation:
-
Popular docking software used includes AutoDock, Surflex-Dock, and Molecular Operating Environment (MOE).[9]
-
A "grid box" is defined around the active site of the target protein to specify the search space for the ligand.
-
The docking algorithm then explores various possible conformations and orientations of the ligand within the active site, calculating the binding energy for each pose.
-
The pose with the lowest binding energy is typically considered the most favorable and representative binding mode.
4. Analysis of Results:
-
The docking results are analyzed to identify key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.[2][4]
-
The predicted binding affinities (e.g., docking scores, estimated free energy of binding) are used to rank and compare the different derivatives.
-
Visualization of the docked poses is performed using software like PyMOL or Chimera to gain a deeper understanding of the binding mode.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical molecular docking workflow and a common signaling pathway targeted by arylpiperazine derivatives.
Caption: A generalized workflow for molecular docking studies.
Caption: A simplified G-Protein Coupled Receptor signaling pathway.
References
- 1. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists [frontiersin.org]
- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]
- 8. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Evaluating the Off-Target Profile of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents requires a thorough understanding of their interaction with biological targets. While on-target efficacy is the primary goal, evaluating off-target effects is crucial for predicting potential side effects and ensuring the overall safety of a drug candidate. This guide provides a comparative analysis of the off-target profile of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol against structurally related compounds with known pharmacological data. Due to the limited publicly available information on the specific off-target effects of this compound, this guide utilizes data from well-characterized aminophenylpiperazine analogs to provide a predictive and comparative framework.
Comparative Analysis of Off-Target Binding Profiles
To contextualize the potential off-target interactions of this compound, we present the binding profiles of two comparator compounds: L-745,870 and FAUC 213 . Both compounds share the piperazine scaffold and have been evaluated for their selectivity against various receptors.
| Target | L-745,870 Kᵢ (nM) | FAUC 213 Kᵢ (nM) | This compound (Predicted) |
| Primary Target | |||
| Dopamine D₄ | 0.43[1] | High Affinity | Likely High Affinity |
| Off-Targets | |||
| Dopamine D₂ | >1000 (>2000-fold selective)[1] | Low Affinity | Potential for Interaction |
| Dopamine D₃ | >1000 (>2000-fold selective)[1] | Low Affinity | Potential for Interaction |
| 5-HT₂ Receptors | <300[1] | Potential for Interaction[2] | Potential for Interaction |
| α₁-Adrenergic Receptors | <300[1] | Potential for Interaction[2] | Potential for Interaction |
| Sigma Receptors | <300[1] | Not Reported | Potential for Interaction |
Note: The off-target profile for this compound is predicted based on the shared chemical scaffold with the comparator compounds. Experimental validation is required to confirm these predictions.
Experimental Protocols
The evaluation of off-target effects is typically conducted using a panel of in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assays for GPCRs
This method is used to determine the binding affinity of a compound to a specific G-protein coupled receptor (GPCR).
Objective: To quantify the inhibitory constant (Kᵢ) of a test compound for a panel of GPCRs.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound.
-
Incubation: The reaction is incubated at a specific temperature for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
In Vitro Kinase Assays
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of kinases.
Methodology:
-
Reagents: Purified recombinant kinase, a specific substrate (peptide or protein), and ATP are required.
-
Assay Buffer: A kinase-specific reaction buffer is used to provide optimal conditions for enzyme activity.
-
Test Compound: The compound of interest is serially diluted to various concentrations.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. Common methods include:
-
Radiometric Assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: Using phosphorylation-specific antibodies or coupled enzyme systems that produce a fluorescent signal.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the concentration of the test compound.
Visualizing Potential Off-Target Pathways and Workflows
To better understand the implications of off-target effects and the experimental processes involved, the following diagrams are provided.
Caption: Potential off-target signaling pathways for aminophenylpiperazine compounds.
Caption: A typical experimental workflow for evaluating off-target effects.
References
- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Evaluation of Phenylpiperazine Derivatives in Oncology Research
An Objective Analysis of Performance and Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide is centered on the evaluation of compounds related to 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol, it is important to note that publicly available experimental data for this specific molecule is limited. Therefore, to provide a practical and data-driven comparison, this guide utilizes a well-documented, structurally related piperazine derivative, (S)-N-(2-methoxybenzyl)-1-(4-(trifluoromethyl)phenyl)piperazine-2-carboxamide (MY-1121) , as a representative example. This compound, like many piperazine derivatives, has been investigated for its potential as an anticancer agent. The principles and methodologies described herein are broadly applicable to the evaluation of novel chemical entities within this class.
Introduction
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, making it a popular building block in drug design. The aminophenylpiperazine moiety, in particular, is a recurring motif in compounds targeting various biological pathways, including those critical to cancer cell proliferation. This guide provides a comparative framework for assessing the experimental reproducibility and performance of such compounds, using MY-1121 as a case study and comparing it to established anticancer agents.
Data Presentation: A Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro efficacy of the representative piperazine derivative MY-1121 and a standard-of-care tubulin inhibitor, Paclitaxel. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative in vitro cytotoxicity (IC50, μM) of MY-1121 and Paclitaxel against various human cancer cell lines.
| Cell Line | Cancer Type | MY-1121 (IC50 in μM)[1] | Paclitaxel (IC50 in μM) |
| SMMC-7721 | Liver Cancer | 0.089 | Data not available |
| HuH-7 | Liver Cancer | 0.092 | Data not available |
| MGC-803 | Gastric Cancer | 0.125 | Data not available |
| HCT-116 | Colon Cancer | 0.153 | 0.004 |
| A549 | Lung Cancer | 0.187 | 0.003 |
| HeLa | Cervical Cancer | 0.211 | 0.002 |
| MCF-7 | Breast Cancer | 0.238 | 0.002 |
Note: The IC50 values for Paclitaxel are representative values from various studies and are provided for comparative context.
Table 2: Comparative Activity of Tubulin Polymerization Inhibitors.
| Compound | Mechanism of Action | Target | IC50 (Tubulin Polymerization) |
| MY-1121 | Tubulin Polymerization Inhibitor | β-tubulin (Colchicine binding site)[2] | ~ 5 µM |
| Colchicine | Tubulin Polymerization Inhibitor | β-tubulin (Colchicine binding site) | 2.52 ± 0.23 μM[3] |
| Paclitaxel | Microtubule Stabilizing Agent | β-tubulin (Paclitaxel binding site) | N/A (Promotes polymerization) |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
This assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]
Materials:
-
96-well plates
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compound (e.g., MY-1121) and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[8][9][10][11][12]
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Test compounds and controls (e.g., Paclitaxel as a polymerization promoter, Colchicine as an inhibitor)
-
96-well plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
On ice, prepare a reaction mixture containing tubulin in polymerization buffer with GTP.
-
Add the test compound or control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the tubulin solution to the wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60-90 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.
Mandatory Visualizations
Signaling Pathway of Tubulin Inhibitors
Caption: Mechanism of tubulin inhibitors on microtubule dynamics and cell fate.
Experimental Workflow for Compound Evaluation
Caption: A typical workflow for the evaluation of novel anticancer compounds.
References
- 1. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol (CAS No. 5521-39-1). Researchers, scientists, and drug development professionals must adhere to these stringent protocols to ensure personnel safety, environmental protection, and regulatory compliance. Due to its classification as a piperazine derivative and an aromatic amine, this compound is considered hazardous and requires specialized disposal procedures.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to work in a well-ventilated area, preferably within a certified chemical fume hood.[3] All personnel handling the waste must wear appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a face shield. | Protects against splashes and potential eye irritation. |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Prevents skin contact, as related compounds can cause skin irritation or burns.[1] |
| Respiratory | NIOSH-approved respirator. | Required if there is a risk of generating dust or aerosols, or if ventilation is inadequate.[4] |
Hazard Profile Summary
Table 2: Inferred Hazard Classifications
| Hazard Classification | Potential Effects | Citation |
| Skin Corrosion/Irritation | May cause skin irritation or burns. | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [6] |
| Acute Toxicity | May be harmful if swallowed or in contact with skin. | [7] |
| Aquatic Toxicity | Harmful to aquatic life. | [3] |
Step-by-Step Disposal Protocol
The primary and most critical rule for the disposal of this compound is to never dispose of it down the drain or in regular trash.[1][3] This substance must be disposed of as hazardous chemical waste through a licensed disposal facility.
Experimental Protocol: Waste Segregation and Collection
-
Risk Assessment: Before handling, review all available safety information for piperazine and aromatic amine compounds. Ensure a designated, properly labeled hazardous waste container is accessible.[4]
-
Waste Classification: This compound should be classified as a non-halogenated organic waste.[1]
-
Segregation:
-
Collect waste containing this compound in a dedicated container.
-
Do not mix with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[1][8]
-
Keep solid waste (e.g., contaminated labware, gloves, weighing paper) separate from liquid waste solutions.[1]
-
-
Containerization and Labeling:
-
Use a robust, chemically compatible container with a secure lid. For liquid waste, High-Density Polyethylene (HDPE) containers are suitable.[9][10]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").[3][11]
-
-
Storage:
-
Professional Disposal:
Spill Management:
In the event of a small spill, remove all ignition sources.[1] Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[4] Carefully sweep or scoop the contaminated material into a sealed, airtight container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[1]
Decontamination of Empty Containers:
"Empty" containers that previously held this compound must be decontaminated before being discarded as regular trash or recycled.[1] This typically involves rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[1]
Disposal Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | C12H19N3O | CID 6485408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. collectandrecycle.com [collectandrecycle.com]
Essential Safety and Operational Guide for 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol
This guide provides critical safety and logistical information for the handling and disposal of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not extensively documented, its structural components—an aromatic amine and a piperazine ring—suggest that it should be handled with caution. Aromatic amines can be toxic and may be absorbed through the skin, while piperazine derivatives can cause skin and respiratory sensitization. Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness).[1] | To prevent skin contact and absorption.[1][2] Disposable gloves should be changed frequently, especially if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory.[1] | To protect eyes from dust particles and splashes.[1][3] |
| Face Protection | A face shield should be worn in addition to goggles if there is a significant splash hazard.[1] | Provides a broader barrier of protection for the entire face. |
| Skin and Body Protection | A lab coat must be worn at all times.[1] For larger quantities or when there is a high risk of contamination, chemical-resistant coveralls are recommended. | To protect skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter may be necessary if handling procedures are likely to generate dust, especially outside of a certified chemical fume hood.[1] | To prevent inhalation of airborne particles.[4] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to minimize exposure and prevent contamination.
-
Preparation :
-
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[4]
-
Conduct all handling operations within a certified chemical fume hood or a well-ventilated enclosure to minimize inhalation exposure.[1][4]
-
Gather all necessary materials, such as spatulas, weighing paper, and reaction vessels, and place them inside the fume hood before starting.
-
-
Handling :
-
When weighing the compound, use a tared weigh boat to avoid contamination of the balance.
-
Handle the container and its contents carefully to prevent the generation of dust.[2][4]
-
Slowly and carefully transfer the weighed solid into the reaction vessel.
-
Add the desired solvent to dissolve the compound, minimizing the potential for aerosolization.
-
-
Cleanup :
-
After completing the handling procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of all contaminated waste as outlined in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination: first gloves, then the lab coat, and finally eye protection.[1]
-
Wash hands thoroughly with soap and water after removing PPE.[4][5]
-
Disposal Plan: Waste Management Protocol
All waste contaminated with this compound must be treated as hazardous waste.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.[1][2] |
| Unused Chemical | Dispose of unused or unwanted this compound by transferring it to a designated hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[2] |
| Contaminated Solvents | Solvents used to dissolve the compound or clean contaminated glassware should be collected in a designated, labeled hazardous waste container for liquid chemical waste. |
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
